Product packaging for 1-Benzylazetidin-3-ol(Cat. No.:CAS No. 54881-13-9)

1-Benzylazetidin-3-ol

Cat. No.: B1275582
CAS No.: 54881-13-9
M. Wt: 163.22 g/mol
InChI Key: JOXQHYFVXZZGQZ-UHFFFAOYSA-N
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Description

1-Benzylazetidin-3-ol (CAS 54881-13-9) is a versatile azetidine derivative that serves as a crucial synthetic intermediate in modern medicinal chemistry and drug discovery . Its primary research value lies in its role as a key precursor for the construction of various biologically active molecules and active pharmaceutical ingredients (APIs) . This compound is notably employed in the synthesis of antiepileptic drugs like Dezinamide, antihypertensive agents such as Azetnidipine, and oral carbapenem antibiotics including Tebipenem . A significant application is its use in a green, industrially-scalable synthesis of quaternary heterocyclic intermediates for Baricitinib, an oral JAK1/JAK2 inhibitor used as an anti-inflammatory and rheumatoid arthritis therapeutic . The molecule features a strained, non-planar four-membered azetidine ring and a benzyl group attached to the ring nitrogen . From a synthetic chemistry perspective, this compound can be prepared from commercially available and low-cost starting materials, including benzylamine and epichlorohydrin, making it an attractive and cost-effective building block for industrial-scale production . The benzyl protecting group can be readily removed under standard conditions, allowing for further functionalization of the azetidine core . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1275582 1-Benzylazetidin-3-ol CAS No. 54881-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXQHYFVXZZGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396623
Record name 1-benzylazetidin-3-ol
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54881-13-9
Record name N-Benzyl-3-hydroxyazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54881-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzylazetidin-3-ol
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Record name 3-Azetidinol, 1-(phenylmethyl)
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Foundational & Exploratory

1-Benzylazetidin-3-ol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Core Chemical Properties

This compound is a heterocyclic compound featuring an azetidine ring substituted with a benzyl group at the nitrogen atom and a hydroxyl group at the 3-position.

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 54881-13-9PubChem[1]
Molecular Formula C₁₀H₁₃NOPubChem[1]
Molecular Weight 163.22 g/mol PubChem[1]
Canonical SMILES C1C(CN1CC2=CC=CC=C2)OPubChem[1]
Topological Polar Surface Area 23.5 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Experimental Protocols

Synthesis of this compound

A widely utilized method for the synthesis of this compound involves the reaction of benzylamine with epichlorohydrin, followed by cyclization.[2]

Materials:

  • Benzylamine

  • 2-(Chloromethyl)oxirane (Epichlorohydrin)

  • Water

  • Acetonitrile (CH₃CN)

  • Sodium Carbonate (Na₂CO₃)

Procedure:

  • To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) while maintaining the temperature at 0–5 °C.[2]

  • Stir the reaction mixture at 0–5 °C for 16 hours.[2]

  • Upon completion, isolate the crude product by filtration, wash it with water (60 mL), and dry it under a vacuum.[2]

  • Dissolve the dried crude product in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.[2]

  • Heat the mixture to 80–90 °C and stir under reflux for 16 hours to effect cyclization.[2]

  • After the reaction is complete, the product can be isolated and purified using standard techniques such as filtration and evaporation of the solvent.

A patent describes a similar cyclization of N-benzyl-3-amino-1-chloropropan-2-ol in triethylamine with a phase transfer catalyst.[3]

Reactivity and Further Transformations

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be a site for further functionalization, and the benzyl group can be removed under reductive conditions.

Debenzylation and N-Boc Protection

The benzyl group can be removed via catalytic hydrogenation, followed by protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This process yields tert-butyl 3-hydroxyazetidine-1-carboxylate, another important building block in medicinal chemistry.[2]

Experimental Workflow for Debenzylation and N-Boc Protection:

Debenzylation and N-Boc protection of this compound.

Logical Relationships in Synthesis

The synthesis of this compound is a key step in the production of various pharmaceutical intermediates. The following diagram illustrates the logical progression from starting materials to the final product and its subsequent use.

Synthesis_Progression Benzylamine Benzylamine Intermediate_Adduct N-benzyl-3-amino-1-chloropropan-2-ol Benzylamine->Intermediate_Adduct Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Adduct This compound This compound Intermediate_Adduct->this compound Cyclization (Base) Pharmaceutical_Intermediates Further Pharmaceutical Intermediates This compound->Pharmaceutical_Intermediates

Logical flow of the synthesis and utility of this compound.

References

An In-Depth Technical Guide to the Synthesis of 1-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazetidin-3-ol is a pivotal intermediate in the synthesis of various pharmaceutical compounds, valued for its strained four-membered azetidine ring which can impart unique pharmacological properties to drug candidates. Its synthesis has been the subject of considerable research, aiming for efficient, scalable, and cost-effective production methods. This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two main routes: the reaction of benzylamine with an epoxide, and the cyclization of a pre-formed amino alcohol. An alternative, though less commonly cited, pathway involves the reduction of an azetidinone precursor.

Pathway 1: Synthesis from Benzylamine and Epichlorohydrin

This is the most widely reported and industrially significant method for preparing this compound. The reaction proceeds in two key steps: the initial nucleophilic attack of benzylamine on epichlorohydrin to form an intermediate amino-alcohol, followed by an intramolecular cyclization to yield the desired azetidine ring.

Pathway 1 Logic A Benzylamine C N-benzyl-3-amino-1-chloropropan-2-ol (Intermediate) A->C Ring Opening B Epichlorohydrin B->C D This compound C->D Intramolecular Cyclization

Caption: Logical flow of the synthesis from benzylamine and epichlorohydrin.

  • Step 1: Formation of N-benzyl-3-amino-1-chloropropan-2-ol

    • To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (epichlorohydrin) (30.0 g, 280 mmol) while maintaining the temperature between 0–5 °C.

    • Stir the reaction mixture at 0–5 °C for 16 hours.

    • Upon completion, isolate the crude product by filtration, wash with water (60 mL), and dry under vacuum.

  • Step 2: Cyclization to this compound

    • Dissolve the dried intermediate in acetonitrile (485 mL).

    • Add sodium carbonate (42.0 g, 396 mmol) in portions.

    • Heat the mixture to 80–90 °C and stir under reflux for 16 hours.

    • After completion of the reaction, the product can be isolated and purified by standard methods such as crystallization.

ParameterValueReference
Starting MaterialsBenzylamine, Epichlorohydrin[1]
SolventsWater, Acetonitrile[1]
ReagentsSodium Carbonate[1]
Reaction Time16 hours (Step 1), 16 hours (Step 2)[1]
Temperature0-5 °C (Step 1), 80-90 °C (Step 2)[1]
Pathway 2: Cyclization of N-benzyl-3-amino-1-chloropropan-2-ol

This pathway focuses on the second step of the previously described method, starting with the pre-synthesized amino alcohol intermediate. This approach allows for the isolation and purification of the intermediate before cyclization, which can lead to a purer final product.

Pathway 2 Workflow A Start: N-benzyl-3-amino-1-chloropropan-2-ol B Dissolve in Triethylamine A->B C Add Tetrabutylammonium Iodide B->C D Reflux for 13 hours C->D E Cool and Filter Precipitate D->E F Evaporate Filtrate E->F G Crystallize from Toluene/Hexane F->G H End: this compound G->H

Caption: Step-by-step workflow for the cyclization of the amino alcohol intermediate.

  • Take 333 g of N-benzyl-3-amino-1-chloropropan-2-ol and dissolve it in 1665 ml of triethylamine.

  • Add 10 g of tetrabutylammonium iodide to the mixture.

  • Stir the resulting mixture under reflux for 13 hours.

  • After cooling, filter off the hydrochloride precipitate and wash the filtrate twice with triethylamine.

  • Combine the filtrates and evaporate to yield an oil.

  • Crystallize the oil from 250 ml of toluene and 50 ml of hexane to yield 180.8 g of this compound as white crystals.

ParameterValueReference
Starting MaterialN-benzyl-3-amino-1-chloropropan-2-ol[2]
SolventTriethylamine[2]
CatalystTetrabutylammonium Iodide[2]
Reaction Time13 hours[2]
TemperatureReflux[2]
Yield66.5%[2]
Alternative Pathway 3: Reductive Amination of 1-Benzylazetidin-3-one

A potential alternative route to this compound is through the reduction of 1-benzylazetidin-3-one. This method is contingent on the availability of the azetidinone precursor.

Reductive Amination Pathway cluster_0 Precursor Synthesis cluster_1 Reduction to Target A This compound B Oxidation A->B C 1-Benzylazetidin-3-one B->C D 1-Benzylazetidin-3-one E Reduction (e.g., NaBH4) D->E F This compound E->F

Caption: Conceptual diagram illustrating the synthesis and subsequent reduction of 1-benzylazetidin-3-one.

  • Oxidation of this compound: A suitable oxidizing agent, such as a Swern oxidation or Dess-Martin periodinane, can be employed to convert the secondary alcohol of this compound to the corresponding ketone, 1-benzylazetidin-3-one.

  • Reduction of 1-benzylazetidin-3-one: The resulting 1-benzylazetidin-3-one can be reduced back to this compound using a standard reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. The reaction is typically carried out at room temperature or below.

Conclusion

The synthesis of this compound is well-established, with the reaction between benzylamine and epichlorohydrin being the most robust and widely used method. This pathway offers a balance of accessibility of starting materials and reasonable yields. The isolated cyclization of N-benzyl-3-amino-1-chloropropan-2-ol provides an alternative with the potential for higher purity. While the reductive amination of 1-benzylazetidin-3-one is a theoretically sound approach, further research is needed to establish it as a practical and efficient alternative. The selection of a specific synthetic route will ultimately depend on factors such as scale, desired purity, and the availability of starting materials and reagents. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this important pharmaceutical intermediate.

References

Spectroscopic Data of 1-Benzylazetidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-benzylazetidin-3-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and scientists involved in the development and characterization of novel therapeutics.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, complete dataset for this compound is not readily found, the synthesis and characterization of this compound have been reported. A study by Cui et al. indicates the availability of NMR and MS spectra in their supplementary materials for a green and facile synthesis of intermediates for baricitinib.[1]

For illustrative purposes, the following tables are populated with predicted data and data from the closely related compound, 1-benzhydrylazetidin-3-ol, to provide an expected range and pattern of signals.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3m5HAromatic protons (C₆H₅)
~4.5m1HCH-OH
~3.6s2HCH₂-Ph
~3.4t2HAzetidine CH₂ (adjacent to N)
~2.8t2HAzetidine CH₂ (adjacent to CH-OH)
~2.5br s1HOH

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~140Quaternary Aromatic Carbon (C-ipso)
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~65CH-OH
~62CH₂-Ph
~58Azetidine CH₂
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
3030MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600, 1495, 1450Medium-WeakAromatic C=C stretch
1100-1000StrongC-N stretch, C-O stretch
740, 700StrongAromatic C-H bend (monosubstituted)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
163[M]⁺Molecular Ion
162[M-H]⁺
91100[C₇H₇]⁺ (Tropylium ion) - Base Peak
77[C₆H₅]⁺
72[M-C₇H₇O]⁺
56[C₃H₆N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample can be prepared.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument. The data is collected in positive ion mode, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Dissolve in deuterated solvent IR IR Spectroscopy Purification->IR Prepare sample (ATR or KBr pellet) MS Mass Spectrometry Purification->MS Dissolve in volatile solvent NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Data Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Core Tenet: 1-Benzylazetidin-3-ol as a Foundational Scaffold for Janus Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Significance of 1-Benzylazetidin-3-ol as a Precursor to the Janus Kinase Inhibitor, Baricitinib

For Researchers, Scientists, and Drug Development Professionals

While this compound does not exhibit a direct mechanism of action on a specific biological target, its critical role as a key starting material in the synthesis of potent therapeutic agents underscores its importance in medicinal chemistry. This technical guide elucidates the pharmacological relevance of this compound by detailing the mechanism of action, experimental protocols, and quantitative data of its prominent derivative, Baricitinib, a Janus kinase (JAK) inhibitor.

Introduction: The Strategic Importance of the Azetidine Ring

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its unique conformational properties and ability to serve as a versatile synthetic handle have led to its incorporation into a variety of biologically active molecules. This compound, in particular, has emerged as a crucial building block, most notably in the synthesis of Baricitinib, an orally available inhibitor of JAK1 and JAK2.[1] This guide will focus on the ultimate pharmacological impact of this precursor through the lens of its clinically significant derivative.

The Pharmacological Endpoint: Baricitinib's Mechanism of Action

Baricitinib is a selective and reversible inhibitor of Janus kinases, specifically JAK1 and JAK2.[1] These intracellular tyrosine kinases are essential components of the signaling pathways for numerous cytokines and growth factors that are pivotal in hematopoiesis, inflammation, and immune function.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary route for cytokine signaling. The process is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of the receptor chains. This conformational change brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor.

These phosphorylated tyrosine sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating gene transcription. This cascade ultimately regulates cellular processes such as cell growth, differentiation, and immune responses.

dot

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Baricitinib's Inhibitory Action

Baricitinib exerts its therapeutic effect by binding to the ATP-binding pocket of JAK1 and JAK2, thereby preventing their phosphorylation and activation. This blockade of JAK activity inhibits the subsequent phosphorylation and activation of STATs, ultimately downregulating the inflammatory and immune responses mediated by the JAK-STAT pathway. The selectivity of Baricitinib for JAK1 and JAK2 over other kinases contributes to its efficacy and safety profile.

Quantitative Data: In Vitro Inhibitory Activity of Baricitinib

The following table summarizes the in vitro inhibitory activity of Baricitinib against the Janus kinase family.

TargetIC₅₀ (nM)
JAK1 5.9
JAK2 5.7
JAK3 >400
TYK2 53

Data represents the half-maximal inhibitory concentration (IC₅₀) and demonstrates Baricitinib's potent and selective inhibition of JAK1 and JAK2.

Experimental Protocols: Synthesis of Baricitinib from this compound

The synthesis of Baricitinib from this compound is a multi-step process that highlights the utility of this precursor. A representative synthetic route is detailed below.[1]

Step 1: Debenzylation of this compound

Objective: To remove the benzyl protecting group from the azetidine nitrogen.

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as methanol or ethanol, add a palladium on carbon catalyst (5-10 mol%).

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to yield azetidin-3-ol.

Subsequent Synthetic Transformations

Following the initial debenzylation, the resulting azetidin-3-ol undergoes a series of reactions, including sulfonation of the nitrogen, oxidation of the alcohol to a ketone, a Horner-Wadsworth-Emmons reaction to introduce the acetonitrile moiety, and finally, a nucleophilic aromatic substitution or a coupling reaction with the pyrazolopyrimidine core to yield Baricitinib.

dot

Baricitinib_Synthesis Start This compound Intermediate1 Azetidin-3-ol Start->Intermediate1 Debenzylation (H₂, Pd/C) Intermediate2 N-Sulfonylazetidin-3-ol Intermediate1->Intermediate2 Sulfonylation Intermediate3 N-Sulfonylazetidin-3-one Intermediate2->Intermediate3 Oxidation Intermediate4 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Intermediate3->Intermediate4 Horner-Wadsworth-Emmons End Baricitinib Intermediate4->End Coupling with Pyrazolopyrimidine

Caption: Synthetic workflow for Baricitinib from this compound.

Conclusion

This compound stands as a testament to the strategic importance of key chemical intermediates in the development of novel therapeutics. While devoid of a direct pharmacological action itself, its role as a foundational building block for the potent JAK1/JAK2 inhibitor, Baricitinib, is of significant interest to the scientific and drug development community. Understanding the synthetic utility of such precursors and the mechanism of action of their ultimate products is crucial for the continued advancement of medicinal chemistry and the discovery of new treatments for a range of diseases.

References

1-Benzylazetidin-3-ol: A Technical Guide to its Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylazetidin-3-ol is a heterocyclic compound belonging to the azetidine class of small molecules. While extensively documented as a versatile synthetic intermediate in the preparation of various biologically active compounds and approved drugs, its intrinsic biological activity remains an area of limited direct investigation. This technical guide provides a comprehensive overview of the known synthetic routes to this compound, and explores the potential biological activities of its core azetidin-3-ol scaffold based on data from structurally related derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry. Its strained ring system imparts unique conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. Azetidine-containing compounds have been successfully developed into drugs for a range of therapeutic areas, including oncology and cardiovascular disease. This compound, specifically, is a key building block in the synthesis of more complex molecules, such as the Janus kinase (JAK) inhibitor Baricitinib. Understanding the potential biological activities of this core structure is crucial for the rational design of novel therapeutics.

Synthesis of this compound

The synthesis of this compound is well-established in the chemical literature. The most common and efficient methods are summarized below.

Table 1: Synthetic Routes to this compound
RouteStarting MaterialsKey StepsReagents and ConditionsReference
1Benzylamine, EpichlorohydrinRing opening of epoxide, Intramolecular cyclization1. Water, 0-5°C; 2. Acetonitrile, Na2CO3, reflux[1]
2N-benzyl-3-amino-1-chloro-propan-2-olIntramolecular cyclizationTriethylamine, optional phase transfer catalyst, 50-150°C[2]
Experimental Protocols

Route 1: From Benzylamine and Epichlorohydrin [1]

  • Step 1: Epoxide Ring Opening. To a solution of benzylamine in water at 0-5°C, slowly add epichlorohydrin. Stir the reaction mixture at this temperature for 16 hours.

  • Step 2: Isolation of Intermediate. Isolate the crude product by filtration, wash with water, and dry under vacuum.

  • Step 3: Intramolecular Cyclization. Dissolve the dried intermediate in acetonitrile and add sodium carbonate in portions. Heat the mixture to reflux (80-90°C) and stir for 16 hours.

  • Step 4: Work-up and Purification. After completion of the reaction, filter the mixture and concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography.

G cluster_synthesis Synthesis of this compound start Benzylamine + Epichlorohydrin intermediate N-benzyl-3-amino-1-chloro-propan-2-ol start->intermediate Ring Opening (H2O, 0-5°C) product This compound intermediate->product Cyclization (Na2CO3, CH3CN, reflux) G cluster_workflow Proposed Biological Screening Workflow start This compound phenotypic_screening Phenotypic Screening (e.g., cell viability, behavioral assays) start->phenotypic_screening target_deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) phenotypic_screening->target_deconvolution Identify active phenotypes in_vitro_assays In Vitro Target Validation (e.g., enzyme inhibition, receptor binding) target_deconvolution->in_vitro_assays Identify potential targets in_vivo_studies In Vivo Efficacy and PK/PD (animal models) in_vitro_assays->in_vivo_studies Confirm target engagement and quantify activity lead_optimization Lead Optimization in_vivo_studies->lead_optimization Establish proof-of-concept G cluster_pathway Hypothetical Modulation of GABAergic Signaling gaba GABA gat GABA Transporter (GAT) gaba->gat reuptake gaba_receptor GABA Receptor gaba->gaba_receptor binds to presynaptic Presynaptic Neuron presynaptic->gaba releases postsynaptic Postsynaptic Neuron gat->presynaptic inhibitory_signal Inhibitory Signal gaba_receptor->inhibitory_signal activates azetidinol This compound (Hypothetical Inhibitor) azetidinol->gat inhibits

References

An In-depth Technical Guide to 1-Benzylazetidin-3-ol Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzylazetidin-3-ol derivatives and their analogs, focusing on their synthesis, biological activity, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel therapeutics targeting the central nervous system.

Core Synthesis and Derivatization

The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. Its preparation and subsequent modification are crucial steps in the development of novel drug candidates.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of benzylamine with an epoxide, followed by cyclization.

Experimental Protocol: Synthesis of this compound [1]

  • Step 1: Reaction of Benzylamine with 2-(chloromethyl)oxirane

    • To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), 2-(chloromethyl)oxirane (30.0 g, 280 mmol) is slowly added while maintaining the temperature at 0–5 °C.

    • The reaction mixture is stirred at this temperature for 16 hours.

    • Upon completion, the crude product is isolated by filtration, washed with water (60 mL), and dried under vacuum.

  • Step 2: Cyclization

    • The dried crude product is dissolved in acetonitrile (485 mL).

    • Sodium carbonate (42.0 g, 396 mmol) is added in portions.

    • The mixture is heated to 80–90 °C and stirred for 16 hours under reflux.

    • After the reaction, the solvent is removed to yield this compound.

Synthesis of Analogs and Derivatives

The this compound core can be further modified to explore structure-activity relationships (SAR). A key derivative is the corresponding ketone, 1-benzhydrylazetidin-3-one, which can be synthesized by oxidation.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-one

  • Step 1: Preparation of the Reaction Mixture

    • To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), a solution of pyridine trioxide complex (19.7 g) in dimethylformamide (80 ml) is added dropwise.

  • Step 2: Reaction and Work-up

    • The reaction mixture is stirred at 50 °C for 30 minutes and then cooled to room temperature.

    • The mixture is poured into ice water and extracted with ethyl acetate.

    • The organic layer is washed with brine.

  • Step 3: Purification

    • Activated carbon (5 g) is added to the organic layer, and the mixture is stirred at room temperature for 3 days.

    • The activated carbon is removed by filtration, and the filtrate is concentrated.

    • The residue is purified by silica gel column chromatography to yield the final product.

Biological Activity and Quantitative Data

While extensive quantitative data for this compound derivatives are not widely published, analogs sharing the core azetidine or a similar pharmacophore have shown significant activity as monoamine transporter inhibitors. These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical targets for neuropsychiatric disorders.

Below is a summary of the binding affinities (Ki) for piperidine-based analogs, which serve as valuable surrogates for understanding the potential of this compound derivatives.

CompoundTargetKi (nM)
Analog 9b [2][3]DAT2.29
NET78.4
SERT155
Analog 9d [2][3]DAT1.55
NET14.1
SERT259

Signaling Pathway: Dopamine Transporter Inhibition

This compound analogs are being investigated as potent and selective inhibitors of the dopamine transporter (DAT). Inhibition of DAT leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This mechanism is relevant for the treatment of conditions such as depression, ADHD, and substance abuse disorders.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Compound This compound Derivative Compound->DAT Inhibition Dopamine_Synapse->DAT Reuptake D_Receptor Dopamine Receptor (D1/D2) Dopamine_Synapse->D_Receptor Binding Signaling Postsynaptic Signaling Cascade D_Receptor->Signaling Activation

Dopamine signaling pathway and the inhibitory action of a this compound derivative on DAT.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of novel this compound derivatives as monoamine transporter inhibitors.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound Derivatives purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screen Primary Screening: In vitro Binding Assay (DAT, SERT, NET) purification->primary_screen secondary_screen Secondary Screening: In vitro Uptake Assay primary_screen->secondary_screen Active Compounds data_analysis Data Analysis (Ki, IC50 Determination) secondary_screen->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Lead Optimization

References

1-Benzylazetidin-3-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzylazetidin-3-ol for Researchers, Scientists, and Drug Development Professionals.

DISCLAIMER: The CAS number for this compound is not consistently reported in public databases. It is frequently confused with the related compound, 1-Benzhydrylazetidin-3-ol (CAS No. 18621-17-5). Researchers should confirm the identity of this compound using appropriate analytical techniques.

Introduction

This compound is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a benzyl group at the nitrogen atom and a hydroxyl group at the 3-position. This molecule serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its utility stems from the versatile reactivity of the hydroxyl group and the ability to deprotect the benzyl group, making it an important intermediate in drug discovery and development.

Chemical and Physical Properties

Comprehensive, experimentally verified data for this compound is limited. The following table summarizes key information, with some data extrapolated from the closely related and more extensively documented 1-Benzhydrylazetidin-3-ol.

PropertyData
Chemical Name This compound
Synonyms N-Benzyl-3-hydroxyazetidine
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Appearance Not specified in literature; likely a solid or oil
Storage Conditions Keep in a dark place, sealed in a dry, room temperature environment.[1]

Synthesis

An optimized and environmentally conscious synthesis of this compound has been developed, highlighting its industrial importance.[2][3][4]

Experimental Protocol: A Green Synthesis Approach[2]

This procedure outlines a facile and more environmentally friendly method for preparing this compound.

Materials:

  • Benzylamine

  • 2-(chloromethyl)oxirane (epichlorohydrin)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water

Procedure:

  • In a reaction vessel, dissolve benzylamine (30.0 g, 324 mmol) in water (450 mL).

  • Cool the solution to 0–5 °C.

  • Slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) to the cooled solution.

  • Stir the reaction mixture at 0–5 °C for 16 hours.

  • Isolate the resulting crude product by filtration.

  • Wash the crude product with water (60 mL) and dry it under a vacuum.

  • Dissolve the dried crude product in acetonitrile (485 mL).

  • Add sodium carbonate (42.0 g, 396 mmol) in portions to the solution.

  • Heat the mixture to 80–90 °C and stir under reflux for 16 hours to yield this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its primary role is as a precursor to other functionalized azetidine rings.

A significant application is its use as a starting material for the commercial synthesis of azetidin-3-ol hydrochloride.[3][4] This is achieved through the debenzylation of this compound. Azetidin-3-ol hydrochloride is a valuable building block for creating a wide range of substituted azetidines used in the development of novel therapeutics.

Signaling Pathways and Experimental Workflows

The primary utility of this compound is as a synthetic intermediate. The following diagrams illustrate its role in a synthetic pathway and a typical experimental workflow for its conversion to a downstream product.

G cluster_0 Synthesis Pathway Benzylamine Benzylamine N-benzyl-3-amino-1-chloro-propan-2-ol N-benzyl-3-amino-1-chloro-propan-2-ol Benzylamine->N-benzyl-3-amino-1-chloro-propan-2-ol Reaction 2-(chloromethyl)oxirane 2-(chloromethyl)oxirane 2-(chloromethyl)oxirane->N-benzyl-3-amino-1-chloro-propan-2-ol Reaction This compound This compound N-benzyl-3-amino-1-chloro-propan-2-ol->this compound Cyclization

Caption: Synthetic pathway to this compound.

G Start This compound in THF AddPdC Add 5% Pd/C Start->AddPdC Hydrogenation Stir under H2 atmosphere for 20h AddPdC->Hydrogenation Filter Filter reaction mixture Hydrogenation->Filter Concentrate Remove solvent under vacuum Filter->Concentrate End tert-butyl 3-hydroxyazetidine-1-carboxylate Concentrate->End

Caption: Debenzylation and Boc-protection workflow.[2]

References

1-Benzylazetidin-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical properties of 1-Benzylazetidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. It is important to distinguish this compound from the structurally related but distinct molecule, 1-Benzhydrylazetidin-3-ol, which possesses two phenyl rings attached to the alpha-carbon of the benzyl group.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol [1]
CAS Number 54881-13-9
IUPAC Name This compound[1]

In contrast, the related compound 1-Benzhydrylazetidin-3-ol has a molecular formula of C₁₆H₁₇NO and a molecular weight of 239.31 g/mol .[2][3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of azetidine derivatives are crucial for reproducibility. While specific experimental details for the synthesis of this compound were not found in the immediate search, a general synthetic approach for a related compound, 1-Benzhydrylazetidin-3-ol, involves the reaction of 1-(diphenylmethylamino)-3-chloro-2-propanol with a base such as N,N-diisopropylethylamine (DIPEA) in ethanol. The reaction mixture is heated to reflux, and the resulting product can be purified by recrystallization. This general methodology can be adapted by those skilled in the art for the synthesis of this compound, likely starting from 1-(benzylamino)-3-chloro-2-propanol.

Logical Relationships

The following diagram illustrates the relationship between the chemical name and its core molecular properties.

Logical Relationship: this compound A This compound B Molecular Formula C₁₀H₁₃NO A->B has C Molecular Weight 163.22 g/mol A->C has

Fig. 1: Core properties of this compound.

References

An In-depth Technical Guide to the Safe Handling of 1-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-benzylazetidin-3-ol, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment. The information presented is aggregated from various supplier Safety Data Sheets (SDS).

Section 1: Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.

GHS Classification Summary

Different suppliers have reported slightly varying classifications for this compound. A conservative approach, adopting the most stringent classification, is recommended. The primary hazards are associated with skin, eye, and respiratory irritation, with some sources indicating a potential for more severe damage.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritationDanger / Warning
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritationDanger / Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedWarning

Precautionary Statements

A comprehensive list of precautionary statements is provided in the tables below, categorized for ease of reference.

TypeCodeStatement
Prevention P260Do not breathe dust/fume/gas/mist/vapors/spray.[1][2]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P264Wash skin thoroughly after handling.[1][2][3]
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
Response P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P301 + P330 + P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][2]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]
P310Immediately call a POISON CENTER or doctor/physician.[4]
P312Call a POISON CENTER or doctor if you feel unwell.[3]
P332 + P313If skin irritation occurs: Get medical advice/attention.[3]
P337 + P313If eye irritation persists: Get medical advice/attention.[3]
P362Take off contaminated clothing and wash before reuse.[3]
P363Wash contaminated clothing before reuse.[1][2]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[3]
P405Store locked up.[1][2][3]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Section 2: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.

Handling:

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 3.

  • Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[3]

  • Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[3]

Storage:

  • Container: Keep the container tightly closed when not in use.[3][5]

  • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible substances.[3][5]

  • Security: Store in a locked-up area.[1][2][3]

Section 3: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for preventing exposure.

Engineering Controls:

  • Facilities should be equipped with an eyewash station and a safety shower.[3]

  • Use adequate general and local exhaust ventilation to keep airborne concentrations low.[3]

Personal Protective Equipment (PPE) Summary

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[1]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[1][3][5]
Respiratory Protection If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Section 4: First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

First-Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists or develops.[3][4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Section 5: Accidental Release Measures

In the case of a spill, a systematic and safe response is necessary to contain and clean up the material.

Spill Response Workflow

Spill_Response_Workflow start_end start_end process process decision decision precaution precaution action action start Spill Detected evacuate Evacuate non-essential personnel start->evacuate IMMEDIATE ACTION ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE: Gloves, Goggles, Respirator, Protective Clothing ventilate->ppe contain Contain the spill with inert material (e.g., sand, vermiculite) ppe->contain is_minor Is the spill minor and manageable? contain->is_minor collect Carefully collect absorbed material into a suitable disposal container is_minor->collect Yes seek_assistance Contact Emergency Response Team or Environmental Health & Safety is_minor->seek_assistance No decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water collect->decontaminate dispose Dispose of waste according to local, state, and federal regulations decontaminate->dispose finish Spill Cleanup Complete dispose->finish seek_assistance->finish

Caption: Workflow for handling a spill of this compound.

Section 6: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3][4]

  • Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[3][5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Section 7: Stability and Reactivity

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

  • Conditions to Avoid: Avoid exposure to air and light, as it may affect product quality.

  • Incompatible Materials: Information not available.

  • Hazardous Decomposition Products: Carbon oxides and nitrogen oxides may be formed during combustion.[3][5]

Section 8: Toxicological and Ecological Information

  • Toxicological Information: Acute toxic effects may include skin inflammation (itching, scaling, reddening), eye inflammation (redness, watering, itching), and irritation of the respiratory system.[3] Overexposure may lead to serious illness.[3]

This technical guide is intended for use by qualified individuals trained in handling hazardous chemicals. The information provided is based on currently available data and should be used as a supplement to, not a replacement for, comprehensive safety training and institutional safety protocols. Always refer to the most current Safety Data Sheet provided by your supplier for the most accurate and detailed information.

References

Methodological & Application

Application Notes: Synthesis of 1-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzylazetidin-3-ol is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds, including the Janus kinase (JAK) inhibitor Baricitinib.[1] Its azetidine core is a valuable structural motif in medicinal chemistry. The following protocol provides a detailed, step-by-step procedure for the synthesis of this compound, adapted from established green chemistry principles. The method starts from readily available commercial reagents, benzylamine and 2-(chloromethyl)oxirane (epichlorohydrin), and proceeds through a two-step, one-pot reaction sequence.[1][2]

Experimental Protocol

This protocol details the synthesis of this compound via the reaction of benzylamine with 2-(chloromethyl)oxirane, followed by intramolecular cyclization.

Step 1: Formation of the Amino Alcohol Intermediate

  • Prepare a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL) in a reaction vessel equipped with a stirrer and a cooling bath.

  • Cool the solution to 0–5 °C.

  • Slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) to the cooled benzylamine solution.

  • Maintain the reaction mixture at 0–5 °C and stir for 16 hours.

  • Upon completion (monitored by Thin Layer Chromatography - TLC), isolate the crude intermediate product by filtration.

  • Wash the filtered solid with water (60 mL) and dry it in vacuo.

Step 2: Intramolecular Cyclization and Purification

  • Dissolve the dried intermediate from Step 1 in acetonitrile (CH₃CN, 485 mL).

  • Add sodium carbonate (Na₂CO₃, 42.0 g, 396 mmol) to the solution in portions.

  • Heat the mixture to 80–90 °C and stir under reflux for 16 hours.[1]

  • Monitor the reaction completion by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure to obtain a viscous white solid.

Step 3: Product Isolation and Purification

  • To the viscous solid, add methyl tert-butyl ether (MTBE, 180 mL).

  • Separately, prepare a solution of oxalic acid (28 g, 311 mmol) in MTBE (140 mL).

  • Slowly add the oxalic acid solution to the mixture and stir at room temperature for 3 hours to precipitate the oxalate salt.

  • Isolate the crude product salt by filtration.

  • Dissolve the filtered salt in ethyl acetate (300 mL).

  • Wash the organic layer with a 10% aqueous solution of Na₂CO₃ (3 x 50 mL) to neutralize and remove the oxalic acid.

  • Concentrate the organic layer under vacuum to yield this compound as a solid. The final product can be further purified by crystallization.[3][4]

Data Presentation

The following table summarizes the quantitative data from the described synthesis protocol.

ParameterValueReference
Reactants
Benzylamine30.0 g (324 mmol)[1]
2-(chloromethyl)oxirane30.0 g (280 mmol)[1]
Sodium Carbonate42.0 g (396 mmol)[1]
Reaction Conditions
Step 1 Temperature0–5 °C[1]
Step 1 Duration16 hours[1]
Step 2 Temperature80–90 °C (Reflux)[1]
Step 2 Duration16 hours[1]
Results
Final ProductThis compound[1]
Yield39.6 g (88.7%)[1]
Melting Point66–67 °C[3][4]
¹H-NMR Data (400 MHz, CDCl₃) δ ppm: 2.40–2.46 (m,1H), 2.96–2.99 (m,2H), 3.60–3.70 (m,4H), 4.40–4.44 (m,1H), 7.21–7.34 (m,5H)[1]

Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

SynthesisWorkflow Reactants Starting Materials: - Benzylamine - 2-(chloromethyl)oxirane - Water Step1 Step 1: Ring Opening Stir at 0-5°C for 16h Reactants->Step1 Intermediate Crude Intermediate (Isolated by filtration) Step1->Intermediate Step2_Reaction Step 2: Cyclization Reflux at 80-90°C for 16h Intermediate->Step2_Reaction Step2_Reagents Reagents for Cyclization: - Acetonitrile (Solvent) - Sodium Carbonate (Base) Step2_Reagents->Step2_Reaction Crude_Product Viscous White Solid (After concentration) Step2_Reaction->Crude_Product Purification Purification 1. Oxalic Acid in MTBE 2. Filtration 3. Wash with Na₂CO₃ (aq) 4. Concentrate Crude_Product->Purification Final_Product Final Product: This compound Purification->Final_Product Analysis Analysis - TLC Monitoring - ¹H-NMR Characterization Final_Product->Analysis

Caption: Workflow for the synthesis of this compound.

References

Experimental procedure for 1-Benzylazetidin-3-ol purification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Purification of 1-Benzylazetidin-3-ol

Introduction this compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly substituted azetidines.[1][2][3] Its purity is critical for the successful synthesis of downstream active pharmaceutical ingredients. This document outlines the detailed experimental procedures for the purification of this compound, primarily focusing on a robust industrial-scale method involving trituration and an alternative method using column chromatography for laboratory-scale, high-purity requirements.

Principle of Purification The primary purification strategy detailed below relies on the differential solubility of this compound and its process-related impurities. Following the synthesis, which often involves the intramolecular cyclization of 1-(benzylamino)-3-chloropropan-2-ol, the crude product is isolated.[2] The purification is achieved by removing inorganic salts through filtration, followed by concentrating the solution and then triturating or recrystallizing the crude solid in a non-polar solvent like n-heptane.[3] This process effectively removes residual starting materials and byproducts, yielding this compound as a white crystalline solid.[3] For cases requiring even higher purity, silica gel column chromatography can be employed.

Data Summary: Purification Parameters

The following table summarizes key quantitative data from an optimized industrial purification protocol.

ParameterValueReference
Starting Material Crude this compound[3]
Purification Method Trituration[3]
Solvent n-Heptane[3]
Solvent Volume ~2.7 L per kg of crude product[3]
Temperature 25 °C[3]
Duration 2 hours[3]
Final Product Form White Crystalline Solid[3]
Final Yield 88%[3]
Final Purity (HPLC) 94.98 area %[3]
Melting Point 64-65 °C[3]

Experimental Protocols

Protocol 1: Purification by Trituration/Recrystallization

This protocol is adapted from an optimized, scalable process suitable for multikilogram production.[2][4]

1. Isolation of Crude Product: a. Following the synthesis reaction (e.g., intramolecular cyclization in acetonitrile with sodium bicarbonate), cool the reaction mixture to room temperature.[3] b. Filter the inorganic salts (e.g., sodium bicarbonate) and wash the filter cake with the reaction solvent (e.g., acetonitrile).[3] c. Concentrate the filtrate by removing the solvent under reduced pressure at a temperature below 50 °C. This will yield the crude this compound as a residue.[3]

2. Trituration: a. To the crude residue, add n-heptane (approximately 2.7 L per kg of crude material).[3] b. Stir the resulting slurry vigorously for 2 hours at room temperature (25 °C).[3] This process washes away non-polar impurities while the desired product remains solid.

3. Product Recovery: a. Collect the solid product by filtration. b. Wash the filter cake with a small volume of fresh, cold n-heptane to remove any remaining impurities.[3] c. Dry the purified this compound under vacuum at a temperature below 45 °C until a constant weight is achieved.[3] The final product should be a white crystalline solid.[3]

Protocol 2: Purification by Column Chromatography

This method is suitable for laboratory-scale purification to achieve very high purity. The conditions are based on general practices for similar compounds.[5][6]

1. Preparation: a. Dissolve the crude this compound in a minimum amount of dichloromethane or the initial eluent mixture. b. Prepare a silica gel slurry (200-300 mesh) in the starting eluent (e.g., 100% heptane or a heptane/ethyl acetate mixture).[5][6] c. Pack a glass column with the silica gel slurry.

2. Elution: a. Carefully load the dissolved crude product onto the top of the silica gel column. b. Begin elution with a non-polar solvent system, such as heptane/ethyl acetate. A common starting ratio is 4:1.[6] c. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., moving to a 2:1 ratio) to elute the more polar this compound.[6]

3. Fraction Collection and Analysis: a. Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). b. Combine the fractions containing the pure product.

4. Product Recovery: a. Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure. b. Dry the resulting solid or oil under high vacuum to remove all traces of solvent.

Visual Workflow

PurificationWorkflow Crude Crude Reaction Mixture Filter_Salts Filter Inorganic Salts Crude->Filter_Salts Step 1 Concentrate Concentrate Filtrate (Reduced Pressure) Filter_Salts->Concentrate Step 2 Crude_Solid Crude Solid Residue Concentrate->Crude_Solid Step 3 Triturate Triturate with n-Heptane (2h @ 25°C) Crude_Solid->Triturate Step 4 Filter_Product Filter Product Triturate->Filter_Product Step 5 Dry Dry Under Vacuum (<45°C) Filter_Product->Dry Step 6 Pure_Product Pure this compound (White Crystalline Solid) Dry->Pure_Product Final Product

References

The Versatile Scaffold: Application Notes on 1-Benzylazetidin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazetidin-3-ol is a valuable heterocyclic building block in medicinal chemistry, offering a rigid and three-dimensional scaffold that has been successfully incorporated into a variety of therapeutic agents. Its unique structural features, including the strained four-membered azetidine ring and the benzyl protecting group, provide a versatile platform for the synthesis of diverse compound libraries with a wide range of biological activities. This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a focus on its application in the development of enzyme inhibitors and central nervous system (CNS) agents.

Application in Enzyme Inhibition

The rigid azetidine core of this compound serves as an excellent scaffold for the design of potent and selective enzyme inhibitors. The defined stereochemistry and vectoral presentation of substituents from the four-membered ring allow for precise interactions with the active sites of various enzymes.

Kinase Inhibitors

Azetidine-containing compounds have emerged as promising kinase inhibitors. The azetidine moiety can orient key pharmacophoric groups to interact with the hinge region, the DFG motif, or allosteric pockets of kinases.

Quantitative Data for Azetidine-Based Kinase Inhibitors

While specific data for direct derivatives of this compound is not extensively available in the public domain, the following table presents data for a well-known kinase inhibitor, Cobimetinib, which features a 3-substituted azetidine moiety, illustrating the potential of this scaffold.

Compound/TargetAssay TypeIC50 (nM)Reference
Cobimetinib (MEK1)Enzymatic Assay4.2[1]
Cobimetinib (MEK2)Enzymatic Assay6.4[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method for determining the in vitro potency of a test compound, derived from this compound, against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Multilabel plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time.

  • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram: General Workflow for Kinase Inhibitor Screening

G start Start: Synthesize this compound Derivatives screen Primary Kinase Screen (Single Concentration) start->screen dose_response Dose-Response Assay for Active Compounds screen->dose_response ic50 Determine IC50 Values dose_response->ic50 selectivity Selectivity Profiling (Kinase Panel) ic50->selectivity lead_opt Lead Optimization selectivity->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo

Caption: Workflow for identifying and optimizing kinase inhibitors.

Application in Central Nervous System (CNS) Drug Discovery

The azetidine scaffold is increasingly utilized in the design of CNS-active agents due to its ability to improve physicochemical properties such as solubility and metabolic stability, which are crucial for brain penetration. Derivatives of this compound have been explored as modulators of key CNS targets like monoamine transporters.

Dopamine and Serotonin Transporter Inhibitors

Derivatives of azetidin-3-ol can be designed to interact with the binding sites of the dopamine transporter (DAT) and serotonin transporter (SERT), playing a role in the treatment of various neurological and psychiatric disorders.

Quantitative Data for Azetidine-based Monoamine Transporter Ligands

The following table presents binding affinities (Ki) for representative compounds containing a substituted azetidine or a structurally related piperidine scaffold, highlighting the potential for high-affinity interactions.

CompoundTargetKi (nM)Reference
Compound 9b (piperidine analog)DAT2.29[2]
Compound 9b (piperidine analog)SERT155[2]
Compound 9d (piperidine analog)DAT1.55[2]
Compound 9d (piperidine analog)SERT259[2]

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a method to determine the binding affinity of test compounds for DAT or SERT expressed in cell membranes.

Materials:

  • Cell membranes expressing the target transporter (DAT or SERT)

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

  • Test compound (dissolved in DMSO)

  • Non-specific binding inhibitor (e.g., 10 µM Benztropine for DAT, 10 µM Fluoxetine for SERT)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific inhibitor (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Diagram: Signaling Pathway Modulation by a DAT Inhibitor

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Signal Signal Transduction Dopamine_receptor->Signal Azetidine_inhibitor Azetidine-based DAT Inhibitor Azetidine_inhibitor->DAT Inhibition

Caption: Inhibition of dopamine reuptake by an azetidine-based DAT inhibitor.

Synthesis of this compound Derivatives

The synthesis of derivatives typically starts with the commercially available this compound. The hydroxyl group at the 3-position serves as a key handle for further functionalization, while the benzyl group on the nitrogen can be retained or removed at a later stage to introduce further diversity.

General Synthetic Scheme:

G start This compound intermediate1 Activation of Hydroxyl (e.g., Mesylation, Tosylation) start->intermediate1 intermediate2 Nucleophilic Substitution (e.g., with amines, thiols, etc.) intermediate1->intermediate2 product Functionalized 1-Benzylazetidin-3-yl Derivative intermediate2->product deprotection N-Debenzylation (e.g., Hydrogenolysis) product->deprotection final_product N-Substituted Azetidin-3-yl Derivative deprotection->final_product

Caption: General synthetic route for derivatizing this compound.

This compound is a foundational building block in modern medicinal chemistry, providing access to a rich chemical space of three-dimensional molecules. Its application in the development of enzyme inhibitors and CNS-active agents is well-documented, although a vast potential for the discovery of novel therapeutics based on this scaffold remains to be explored. The protocols and data presented herein serve as a guide for researchers to harness the potential of this compound in their drug discovery endeavors.

References

Application Notes and Protocols for the Characterization of 1-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 1-Benzylazetidin-3-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are designed to ensure accurate identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

    • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Data Presentation: ¹H and ¹³C NMR

¹H NMR (Predicted for this compound in CDCl₃) ¹H NMR (Experimental for 1-Benzhydrylazetidin-3-ol HCl) [1]¹³C NMR (Predicted for this compound in CDCl₃)
~7.35-7.25 (m, 5H, Ar-H)7.34-7.68 (b, 10H)~138.0 (Ar-C)
~4.50 (m, 1H, CH-OH)6.20 (s, 1H)~128.5 (Ar-CH)
~3.65 (s, 2H, Ph-CH₂)5.78 (s, 1H)~128.3 (Ar-CH)
~3.60 (t, 2H, azetidine-CH₂)4.48 (s, 1H)~127.2 (Ar-CH)
~3.00 (t, 2H, azetidine-CH₂)4.07 (s, 2H)~62.0 (CH-OH)
~2.50 (br s, 1H, OH)3.78 (s, 2H)~61.5 (Ph-CH₂)
~58.0 (azetidine-CH₂)

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent H1_NMR ¹H NMR Acquisition dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition dissolve->C13_NMR processing Fourier Transform, Phasing, Baseline Correction H1_NMR->processing C13_NMR->processing referencing Reference to Solvent Peak processing->referencing assignment Peak Assignment & Structure Elucidation referencing->assignment

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (e.g., 10 µg/mL).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate protonated molecules [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Data Presentation: Mass Spectrometry

The expected molecular ion and key fragments for this compound are summarized below. Data for the closely related 1-benzhydrylazetidin-3-ol is provided for comparison.[1]

Ion Expected m/z for this compound Observed m/z for 1-Benzhydrylazetidin-3-ol HCl [M+H]⁺ [1]Fragment Description
[M+H]⁺164.1070240.1383 (free base)Protonated molecule
[M+H - H₂O]⁺146.0964222.1277Loss of water
[C₇H₇]⁺91.0542167.0856 ([C₁₃H₁₁]⁺)Tropylium ion (from benzyl group) / Benzhydryl cation

MS_Fragmentation M This compound (m/z = 163) MH [M+H]⁺ (m/z = 164) M->MH ESI Fragment1 [M+H - H₂O]⁺ (m/z = 146) MH->Fragment1 CID (-H₂O) Fragment2 Tropylium Ion [C₇H₇]⁺ (m/z = 91) MH->Fragment2 CID

Caption: Workflow for ATR-FT-IR sample analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for monitoring reaction progress.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system with a UV detector.

  • Chromatographic Conditions (based on a method for a related compound)[1]:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in Water and Acetonitrile (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of this compound to determine its purity. The retention time is used for identification.

Data Presentation: HPLC

The following table outlines the expected HPLC parameters for this compound, with data for a similar compound provided for reference.

Parameter Expected for this compound Experimental for 1-Benzhydrylazetidin-3-ol HCl [1]
Column C18Gemini C18, 4.0x250mm
Mobile Phase Acetonitrile/Water with acid modifier0.1% TFA in H₂O : MeCN = 70:30
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 or 254 nmUV
Retention Time Dependent on exact conditions5.4 min

Logical Flow of an HPLC Experiment

HPLC_Flow Sample Prepare Sample (Dissolve & Filter) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Inject Chromatogram Generate Chromatogram HPLC->Chromatogram Analysis Analyze Data (Retention Time, Peak Area) Chromatogram->Analysis

Caption: High-level overview of the HPLC analysis process.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzylazetidin-3-ol is a pivotal intermediate in the pharmaceutical industry, notably in the synthesis of various therapeutic agents. Its azetidine core is a key structural motif in numerous biologically active molecules. The following application notes provide a detailed, scalable, and optimized process for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is based on the reaction of benzylamine with an epoxy halide, followed by intramolecular cyclization.

Reaction Scheme

The overall two-step synthesis of this compound from benzylamine and 2-(chloromethyl)oxirane (epichlorohydrin) is depicted below. The first step involves the formation of the intermediate N-benzyl-3-amino-1-chloro-propan-2-ol, which then undergoes intramolecular cyclization to yield the final product.

Reaction_Scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 Benzylamine I1 N-Benzyl-3-amino-1-chloro-propan-2-ol R1->I1 + R2 (Water, 0-5 °C) R2 2-(Chloromethyl)oxirane P1 This compound I1->P1 Base (e.g., Na2CO3 or Triethylamine) (Solvent, Reflux)

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound, optimized for scalability and robustness.[1][2]

Part 1: Synthesis of N-Benzyl-3-amino-1-chloro-propan-2-ol (Intermediate)

This initial step involves the nucleophilic ring-opening of 2-(chloromethyl)oxirane with benzylamine.

Materials:

Reagent/SolventMolecular WeightDensityQuantity (molar eq.)
Benzylamine107.15 g/mol 0.981 g/mL1.0
2-(Chloromethyl)oxirane92.52 g/mol 1.18 g/mL1.16
Water18.02 g/mol 1.00 g/mL-

Procedure:

  • To a solution of benzylamine (e.g., 30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (e.g., 30.0 g, 280 mmol) while maintaining the temperature between 0–5 °C.[3]

  • Stir the reaction mixture at 0–5 °C for 16 hours.[3]

  • Upon completion of the reaction (monitored by HPLC or TLC), isolate the crude product by filtration.

  • Wash the filtered solid with water (60 mL) and dry it under a vacuum.

Process Workflow for Intermediate Synthesis:

Intermediate_Synthesis_Workflow start Start step1 Charge Benzylamine and Water to Reactor start->step1 step2 Cool Reactor to 0-5 °C step1->step2 step3 Slowly Add 2-(Chloromethyl)oxirane step2->step3 step4 Stir at 0-5 °C for 16 hours step3->step4 step5 Monitor Reaction Completion (HPLC/TLC) step4->step5 step6 Filter the Crude Product step5->step6 step7 Wash with Water step6->step7 step8 Dry Under Vacuum step7->step8 end End step8->end

Figure 2: Workflow for the synthesis of the intermediate.
Part 2: Intramolecular Cyclization to this compound

This second step involves the base-mediated cyclization of the chlorohydrin intermediate.

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
N-Benzyl-3-amino-1-chloro-propan-2-ol200.67 g/mol 1.0
Sodium Carbonate (Na₂CO₃)105.99 g/mol 1.4
Acetonitrile (CH₃CN)41.05 g/mol -
Alternative Base: Triethylamine101.19 g/mol -

Procedure:

  • Dissolve the dried intermediate from Part 1 in acetonitrile (e.g., 485 mL for a 30g scale reaction).[3]

  • Add sodium carbonate (e.g., 42.0 g, 396 mmol) in portions to the solution.[3]

  • Heat the mixture to 80–90 °C and stir under reflux for 16 hours.[3]

  • Monitor the reaction for the disappearance of the starting material by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the combined filtrates under reduced pressure to obtain the crude this compound.

Purification:

  • The crude product can be purified by crystallization.[4] A patent describes crystallization from a mixture of toluene and hexane.[4]

  • Alternatively, the residue can be triturated with n-heptane, stirred, filtered, and dried to yield the product as a white crystalline solid.[5]

Process Workflow for Cyclization and Purification:

Cyclization_Purification_Workflow start Start step1 Dissolve Intermediate in Acetonitrile start->step1 step2 Add Sodium Carbonate step1->step2 step3 Heat to Reflux (80-90 °C) for 16h step2->step3 step4 Monitor Reaction Completion step3->step4 step5 Cool to Room Temperature step4->step5 step6 Filter Inorganic Salts step5->step6 step7 Concentrate Filtrate step6->step7 step8 Purify by Crystallization/Trituration step7->step8 step9 Dry the Final Product step8->step9 end End step9->end

Figure 3: Workflow for the cyclization and purification steps.

Quantitative Data Summary

The following table summarizes typical yields and purity for the synthesis of this compound.

ParameterValueReference
Yield 88%[5]
Purity (HPLC) 94.98 area %[5]
Melting Point 64-65 °C[5]

Scale-Up Considerations

  • Temperature Control: The initial reaction of benzylamine and 2-(chloromethyl)oxirane is exothermic. Maintaining a low temperature (0–5 °C) during the addition is crucial to minimize the formation of by-products.[2]

  • Reagent Addition: Slow, controlled addition of 2-(chloromethyl)oxirane is necessary to manage the reaction exotherm and ensure selectivity.

  • Base Selection: While sodium carbonate is effective, other bases like triethylamine have also been reported.[4][6] The choice of base can impact reaction time and work-up procedures. Triethylamine can be used as both a base and a solvent.[6]

  • Solvent Selection: Acetonitrile is a suitable solvent for the cyclization step. Water is an economical and green solvent for the initial step.[3]

  • Work-up and Purification: On a larger scale, filtration and crystallization are preferred purification methods over chromatography for efficiency and cost-effectiveness.[7]

Conclusion

This protocol provides a robust and scalable method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and reagent addition rates, high yields and purity of this important pharmaceutical intermediate can be achieved. The use of readily available and cost-effective starting materials makes this process suitable for industrial-scale production.[1]

References

Application Notes & Protocols: Derivatization of 1-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 1-benzylazetidin-3-ol, a versatile building block in medicinal chemistry and drug development. The functionalization of the secondary alcohol group allows for the synthesis of a diverse range of analogues, including esters, ethers, and sulfonates, or its oxidation to the corresponding ketone. These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties of lead compounds.

The following sections detail reaction conditions and experimental protocols for key transformations of this compound.

Overview of Derivatization Reactions

This compound serves as a versatile scaffold for introducing a variety of functional groups at the 3-position. The hydroxyl group can be readily converted into esters, ethers, and sulfonate esters, or oxidized to a ketone, providing access to a wide array of derivatives for chemical and pharmaceutical research.

G cluster_start Starting Material cluster_products Derivatives A This compound B Ester Derivative A->B Acylation / Mitsunobu C Ether Derivative A->C O-Alkylation / Mitsunobu D Sulfonate Ester A->D Sulfonylation E 1-Benzylazetidin-3-one A->E Oxidation

Figure 1: Key derivatization pathways for this compound.

O-Sulfonylation

Sulfonylation of the hydroxyl group is a common strategy to convert it into a good leaving group for subsequent nucleophilic substitution reactions or to synthesize sulfonate esters as final products. A typical procedure involves reacting the alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base.

Quantitative Data Summary
Reactant/ReagentMolar Eq.RoleReference
This compound1.0Starting Material[1]
Methanesulfonyl Chloride~1.2Acylating Agent[1]
Triethylamine (TEA)~2.0Base[1]
Dichloromethane (DCM)-Solvent[1]
Experimental Protocol: Synthesis of 1-Benzylazetidin-3-yl methanesulfonate[1]
  • Reaction Setup: To a solution of this compound (5.0 g, 1.0 eq) in dichloromethane (40 mL), add triethylamine (6 mL, ~2.0 eq).

  • Reagent Addition: Stir the solution and add methanesulfonyl chloride (3.52 g, ~1.2 eq).

  • Reaction: Allow the reaction mixture to stir at room temperature for 18 hours.

  • Work-up: Filter the mixture to remove triethylamine hydrochloride precipitate. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of isopropanol in dichloromethane to yield the pure mesylate product.

Oxidation to 1-Benzylazetidin-3-one

Oxidation of the secondary alcohol to a ketone provides a key intermediate for further modifications, such as reductive amination or Wittig-type reactions. The Swern oxidation is a reliable method that avoids harsh heavy-metal oxidants and proceeds under mild conditions to give high yields.

Quantitative Data Summary
MethodOxidizing Agent(s)SolventTemperatureYieldReference
Swern OxidationOxalyl chloride, Dimethyl sulfoxide (DMSO)DCM-78 °C96%[2]
Parikh-DoeringPyridine sulfur trioxide complex, TriethylamineDMFRT to 50 °C~43%[2][3]
Experimental Protocol: Swern Oxidation[2]
  • Oxalyl Chloride Activation: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.2-1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Add dimethyl sulfoxide (DMSO) (2.0-2.5 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Quenching: Add triethylamine (TEA) (5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Work-up: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 1-benzylazetidin-3-one.

G A Prepare solution of Oxalyl Chloride in DCM, cool to -78°C B Add DMSO dropwise (maintain T < -65°C) A->B C Add this compound solution in DCM B->C D Stir at -78°C for 1 hour C->D E Add Triethylamine (TEA) and warm to RT D->E F Aqueous Work-up (Wash, Extract, Dry) E->F G Purify by Column Chromatography F->G

Figure 2: Experimental workflow for the Swern oxidation of this compound.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation to form ether derivatives can be accomplished via the Williamson ether synthesis. This method involves deprotonation of the alcohol with a strong base, typically sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Quantitative Data Summary
Reactant/ReagentMolar Eq.RoleReference
Alcohol1.0Starting Material[4]
Sodium Hydride1.5Base[4][5]
Alkyl Halide1.2 - 1.5Alkylating Agent[4]
THF or DMF-Solvent[4][5][6]
Experimental Protocol: Representative O-Alkylation
  • Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred NaH suspension at 0 °C.

  • Alkoxide Formation: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including esters and ethers, with inversion of stereochemistry.[7][8] The reaction is mediated by a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD).[9]

Quantitative Data Summary
Reactant/ReagentMolar Eq.RoleReference
Alcohol1.0Starting Material[10][11]
Nucleophile (e.g., RCOOH)1.2 - 1.5Nucleophile[10][11]
Triphenylphosphine (PPh₃)1.5Reagent[10][11]
DIAD or DEAD1.5Reagent[7][10][11]
Tetrahydrofuran (THF)-Solvent[7][10][11]
Experimental Protocol: General Mitsunobu Esterification[7][10][11]
  • Reaction Setup: To a solution of this compound (1.0 eq), a carboxylic acid (e.g., benzoic acid, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution, ensuring the temperature is maintained at or below 5 °C.

  • Reaction: After the addition, remove the cooling bath and allow the reaction to stir at room temperature for 6-18 hours. Monitor the reaction progress by TLC. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with diethyl ether or ethyl acetate and filter to remove the triphenylphosphine oxide.

  • Purification: Wash the filtrate successively with aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

G Relationship of Components in the Mitsunobu Reaction cluster_reagents Key Reagents cluster_products Products & Byproducts A This compound (Alcohol) B R-COOH / R-OH (Nucleophile) E Desired Product (Ester / Ether) C Triphenylphosphine (PPh3) D DIAD / DEAD (Azodicarboxylate) F Triphenylphosphine Oxide (Byproduct) C->F G Hydrazine Derivative (Byproduct) D->G

Figure 3: Key inputs and outputs of the Mitsunobu reaction.

References

Applications of 1-Benzylazetidin-3-ol in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazetidin-3-ol is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid four-membered ring system introduces conformational constraint into molecules, a desirable feature for optimizing selectivity and potency of drug candidates. The benzyl group serves as a useful protecting group for the azetidine nitrogen, which can be readily removed during synthesis to allow for further functionalization. This document provides detailed application notes and protocols for the use of this compound in the discovery of bioactive compounds, with a focus on Janus Kinase (JAK) inhibitors, Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, and tubulin polymerization inhibitors.

Application 1: Synthesis of Janus Kinase (JAK) Inhibitors (e.g., Baricitinib)

This compound is a crucial starting material for the industrial synthesis of Baricitinib, an oral, selective, and reversible inhibitor of JAK1 and JAK2, which is approved for the treatment of rheumatoid arthritis.[1] The azetidine moiety is a key component of the molecule, contributing to its pharmacological profile.

Quantitative Data: Biological Activity of Baricitinib
CompoundTargetIC50 (nM)
BaricitinibJAK15.9
JAK25.7
Tyk253
JAK3>400
Experimental Protocols

Protocol 1.1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

This protocol describes the debenzylation of this compound and subsequent protection of the azetidine nitrogen with a Boc group.[1]

  • Materials: this compound, Tetrahydrofuran (THF), 5% Palladium on carbon (Pd/C), Hydrogen (H2) gas, Di-tert-butyl dicarbonate (Boc2O).

  • Procedure:

    • To a solution of this compound (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

    • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

    • Upon completion of the reaction (monitored by TLC), filter the mixture through a suction filter to remove the Pd/C.

    • Remove the solvent from the filtrate under vacuum to yield the crude debenzylated product.

    • Dissolve the crude product in a suitable solvent and add Boc2O to protect the nitrogen atom, yielding tert-butyl 3-hydroxyazetidine-1-carboxylate.

Protocol 1.2: Synthesis of Baricitinib Intermediate

This protocol outlines the subsequent steps to form a key intermediate for Baricitinib.[1]

  • Materials: tert-butyl 3-hydroxyazetidine-1-carboxylate, oxidizing agent (e.g., TEMPO/bleach), diethyl (cyanomethyl)phosphonate, base (e.g., NaH), solvent (e.g., THF).

  • Procedure:

    • Oxidize tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate, using a suitable oxidizing agent.

    • Perform a Horner-Wadsworth-Emmons reaction by treating the ketone with the ylide generated from diethyl (cyanomethyl)phosphonate and a strong base to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

    • Deprotect the Boc group using an acid (e.g., TFA or HCl).

    • Perform a Michael addition with ethanethiol followed by sulfonylation to introduce the ethylsulfonyl group, yielding 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a key intermediate for Baricitinib.

Signaling Pathway: JAK-STAT Pathway Inhibition by Baricitinib

Baricitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of many cytokines involved in inflammation and immunity.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK1 JAK1 receptor->JAK1 2. Activation JAK2 JAK2 receptor->JAK2 2. Activation JAK1->JAK2 3. Trans-phosphorylation STAT STAT JAK1->STAT 4. Phosphorylation JAK2->JAK1 JAK2->STAT 4. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Baricitinib Baricitinib Baricitinib->JAK1 Inhibition Baricitinib->JAK2 Inhibition Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription 7. Transcription Activation Cytokine Cytokine Cytokine->receptor 1. Binding

Caption: Inhibition of the JAK-STAT signaling pathway by Baricitinib.

Application 2: Synthesis of Anticancer Agents - STAT3 Inhibitors

The azetidine scaffold is also being explored for the development of anticancer agents. One promising strategy is the inhibition of the STAT3 signaling pathway, which is constitutively activated in many human cancers and plays a key role in tumor cell proliferation, survival, and invasion. Azetidine-based compounds have been identified as potent and selective STAT3 inhibitors.

Quantitative Data: Biological Activity of Azetidine-based STAT3 Inhibitors
CompoundTargetIC50 (µM)Cell Line
H172 (9f)STAT30.38 - 0.98MDA-MB-468
H182STAT30.38 - 0.98MDA-MB-231
Experimental Protocols

Protocol 2.1: Synthesis of N-Boc-azetidin-3-one

This protocol describes the conversion of N-Boc-3-hydroxyazetidine (derived from this compound as per Protocol 1.1) to the key ketone intermediate.

  • Materials: N-Boc-3-hydroxyazetidine, Dess-Martin periodinane (DMP) or other suitable oxidizing agent, Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine in DCM.

    • Add DMP portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to afford N-Boc-azetidin-3-one.

Protocol 2.2: General Procedure for Synthesis of 3-Aryl-azetidines

This protocol provides a general method for the synthesis of 3-aryl-azetidines, a common core in some STAT3 inhibitors, from N-Boc-azetidin-3-one.

  • Materials: N-Boc-azetidin-3-one, appropriate Grignard reagent (e.g., Phenylmagnesium bromide) or organolithium reagent, THF.

  • Procedure:

    • Dissolve N-Boc-azetidin-3-one in anhydrous THF and cool to -78 °C.

    • Add the Grignard reagent dropwise and stir the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • The resulting N-Boc-3-aryl-3-hydroxyazetidine can be further modified, for instance, by dehydroxylation or other functional group interconversions, to generate diverse 3-aryl-azetidine building blocks for STAT3 inhibitor synthesis.

Signaling Pathway: STAT3 Signaling Inhibition

Azetidine-based inhibitors can disrupt the STAT3 signaling pathway, leading to decreased proliferation and apoptosis of cancer cells.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor JAK JAK receptor->JAK 2. Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibition of Dimerization & DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Transcription Activation Ligand Cytokine/ Growth Factor Ligand->receptor 1. Binding

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based inhibitors.

Application 3: Synthesis of Anticancer Agents - Tubulin Polymerization Inhibitors

The azetidine scaffold has also been incorporated into analogues of potent antitumor agents like TZT-1027 (soblidotin), which function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. Replacing flexible moieties with a constrained azetidine ring can lead to novel analogues with improved properties.

Quantitative Data: Biological Activity of Azetidine-Containing TZT-1027 Analogues
CompoundIC50 (nM) vs A549 cell lineIC50 (nM) vs HCT116 cell line
Analogue 1a2.22.1
Experimental Protocols

Protocol 3.1: Synthesis of 3-Aryl-azetidine Building Blocks

The synthesis of 3-aryl-azetidine building blocks can be achieved following a similar procedure to Protocol 2.2, starting from N-Boc-azetidin-3-one. These building blocks are then used in peptide coupling reactions to construct the final TZT-1027 analogues.

Protocol 3.2: Peptide Coupling to Synthesize TZT-1027 Analogues

This protocol provides a general method for coupling the 3-aryl-azetidine moiety to the peptide backbone of TZT-1027.

  • Materials: TZT-1027 peptide fragment with a carboxylic acid terminus, 3-aryl-azetidine (with a free amine), coupling reagents (e.g., HATU, HOBt), base (e.g., DIPEA), solvent (e.g., DMF).

  • Procedure:

    • Dissolve the TZT-1027 peptide fragment in DMF.

    • Add HATU, HOBt, and DIPEA and stir for a few minutes to activate the carboxylic acid.

    • Add the 3-aryl-azetidine derivative to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by LC-MS).

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Purify the final product by chromatography.

Mechanism of Action: Inhibition of Tubulin Polymerization

Azetidine-containing TZT-1027 analogues inhibit the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.

Tubulin_Polymerization cluster_process Microtubule Dynamics cluster_cell_cycle Cell Cycle Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Forms Mitotic Spindle Apoptosis Apoptosis Mitotic_Arrest Mitotic Arrest Mitotic_Arrest->Apoptosis Leads to Azetidine_Analogue Azetidine-containing TZT-1027 Analogue Azetidine_Analogue->Tubulin Azetidine_Analogue->Mitotic_Arrest Induces

Caption: Mechanism of action of azetidine-containing TZT-1027 analogues.

Conclusion

This compound is a valuable and versatile building block in drug discovery, providing access to a range of conformationally constrained scaffolds. Its application in the synthesis of clinically approved drugs like Baricitinib, as well as in the development of novel anticancer agents, highlights its importance. The protocols and data presented herein offer a guide for researchers to utilize this key intermediate in the design and synthesis of new therapeutic agents.

References

Application Notes and Protocols: 1-Benzylazetidin-3-ol in the Synthesis of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Benzylazetidin-3-ol is a pivotal intermediate in the synthesis of a wide array of functionalized azetidine-containing compounds. The azetidine moiety is a highly sought-after structural motif in medicinal chemistry, valued for its ability to impart unique conformational constraints and improve physicochemical properties of drug candidates.[1] This document provides detailed experimental protocols and application notes for the utilization of this compound in key synthetic transformations, including its own preparation, subsequent deprotection, oxidation, and its role as a precursor in the synthesis of pharmaceutical intermediates like those for Baricitinib.[2]

Synthesis of this compound

This compound serves as the foundational starting material for many synthetic routes. An optimized and robust process for its synthesis from commercially available starting materials is crucial for the efficient production of more complex azetidine derivatives.[3]

Experimental Protocol: Two-Step Synthesis from Benzylamine and 2-(Chloromethyl)oxirane[2]
  • Step 1: Amine Addition to Epoxide

    • To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) while maintaining the temperature between 0–5 °C.

    • Stir the reaction mixture at 0–5 °C for 16 hours.

    • Upon completion, isolate the crude product by filtration, wash it with water (60 mL), and dry it under a vacuum.

  • Step 2: Intramolecular Cyclization

    • Dissolve the dried crude product from the previous step in acetonitrile (CH₃CN, 485 mL).

    • Add sodium carbonate (Na₂CO₃, 42.0 g, 396 mmol) in portions to the solution.

    • Heat the mixture to 80–90 °C and stir under reflux for 16 hours to effect cyclization.

    • After the reaction, the resulting this compound can be carried forward to the next steps.

Experimental Protocol: Cyclization of N-benzyl-3-amino-1-chloropropan-2-ol[4]
  • Take up 333 g of N-benzyl-3-amino-1-chloropropan-2-ol in 1665 ml of triethylamine.

  • Add 10 g of tetrabutylammonium iodide to the mixture.

  • Stir the resulting mixture under reflux for 13 hours.

  • After cooling, filter off the hydrochloride precipitate.

  • Wash the filtrate twice with triethylamine.

  • The filtrate contains the desired this compound.

Key Synthetic Transformations of this compound

A. Debenzylation and N-Boc Protection

The removal of the N-benzyl group is a common and critical step to either obtain the parent azetidin-3-ol or to install a more suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, for subsequent reactions.

Experimental Protocol: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate[2]
  • To a solution of this compound (35.0 g, 214.4 mmol) in tetrahydrofuran (THF, 350 mL), add 5% Palladium on carbon (Pd/C, 1.75 g).

  • Stir the reaction mixture at room temperature under a hydrogen (H₂) atmosphere for 20 hours.

  • Upon reaction completion, filter the mixture through a suction filter to remove the catalyst.

  • Remove the solvent from the filtrate under vacuum to yield the crude debenzylated product, azetidin-3-ol.

  • This crude product can then be protected with a Boc group using standard procedures to afford tert-butyl 3-hydroxyazetidine-1-carboxylate.

Quantitative Data for Debenzylation
Starting MaterialProductReagentsSolventTime (h)YieldReference
This compoundtert-butyl 3-hydroxyazetidine-1-carboxylate5% Pd/C, H₂THF20Not specified[2]

Visualization of Debenzylation and Protection Workflow

Start This compound Step1 Pd/C, H₂ THF, RT, 20h Start->Step1 Intermediate Azetidin-3-ol Step1->Intermediate Step2 Boc₂O (Standard Protection) Intermediate->Step2 Product tert-Butyl 3-hydroxyazetidine- 1-carboxylate Step2->Product

Caption: Debenzylation of this compound followed by N-Boc protection.

B. Oxidation to 1-Benzhydrylazetidin-3-one

The hydroxyl group of N-protected azetidin-3-ols can be oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one, which is a versatile intermediate for further functionalization, such as Wittig reactions.[4]

Experimental Protocol: Swern Oxidation[5]
  • Under an argon atmosphere, add a solution of thionyl chloride (12.45 mL, 176 mmol) in dichloromethane (150 mL) to a mixture of dimethyl sulfoxide (8.61 mL, 100 mmol) at -78°C.

  • Stir the mixture for 30 minutes at -78°C.

  • Slowly add a solution of this compound (20 g, 84 mmol) in dichloromethane (75 mL) to the reaction mixture and continue stirring for 1 hour at -78°C.

  • Slowly add triethylamine (58.2 mL, 418 mmol).

  • Allow the reaction mixture to slowly warm to 0°C.

  • Quench the reaction with a saturated ammonium chloride solution (150 mL) and extract with dichloromethane (3 times).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1-benzylazetidin-3-one.

Experimental Protocol: Parikh-Doering Oxidation[5]
  • Prepare a solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride (20 g, 72.5 mmol) in tetrahydrofuran (69 mL) and dimethyl sulfoxide (173 mL).

  • Add triethylamine (50.5 mL, 362.6 mmol) to the stirring solution.

  • Add sulfur trioxide-pyridine complex (69 g, 433 mmol) in batches over 10 minutes.

  • Stir the resulting yellow solution for 2 hours at room temperature.

  • Pour the reaction mixture into cold water (173 mL).

  • Extract with a 1:1 mixture of ethyl acetate:hexane (5 x 200 mL).

  • Wash the combined organic layers with water (200 mL) and saturated sodium chloride solution (200 mL), dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the target product by column chromatography.

Quantitative Data for Oxidation
Starting MaterialProductOxidation MethodReagentsTemperature (°C)YieldReference
This compound1-benzylazetidin-3-oneSwern(COCl)₂, DMSO, TEA-78 to 0105% (crude)[4]
1-(diphenylmethyl)azetidin-3-ol HCl1-benzhydrylazetidin-3-oneParikh-DoeringSO₃·py, TEA, DMSORoom TempNot specified[4]

Visualization of Oxidation Pathway

cluster_0 Oxidation of Azetidin-3-ol Start 1-Substituted-azetidin-3-ol Oxidation Oxidizing Agent (e.g., Swern, PCC) Start->Oxidation Product 1-Substituted-azetidin-3-one Oxidation->Product FurtherRxn Further Functionalization (e.g., Wittig Reaction) Product->FurtherRxn Start This compound Step1 1. Debenzylation 2. N-Boc Protection Start->Step1 V4 tert-Butyl 3-hydroxyazetidine- 1-carboxylate (V-4) Step2 Oxidation (e.g., TEMPO) V4->Step2 V5 tert-Butyl 3-oxoazetidine- 1-carboxylate (V-5) Step3 Horner-Wadsworth-Emmons Reaction V5->Step3 V6 tert-Butyl 3-(cyanomethylene)azetidine- 1-carboxylate (V-6) Step4 Deprotection (HCl) V6->Step4 V7_intermediate 2-(Azetidin-3-ylidene)acetonitrile (Deprotected intermediate) Step5 Sulfonylation (EtSO₂Cl, DIPEA) V7_intermediate->Step5 V7 2-(1-(Ethylsulfonyl)azetidin-3-ylidene) acetonitrile (V-7) Step1->V4 Step2->V5 Step3->V6 Step4->V7_intermediate Step5->V7

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Benzylazetidin-3-ol, a key intermediate in the pharmaceutical industry.[1][2][3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when following the common synthetic route from benzylamine and epichlorohydrin.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Suboptimal Reaction Temperature: The initial reaction between benzylamine and epichlorohydrin is typically conducted at a low temperature (0–5 °C) to form the intermediate, 1-(benzylamino)-3-chloropropan-2-ol.[4][5] Maintaining this temperature is crucial to minimize side reactions. The subsequent cyclization step requires heating, often to reflux, to promote the formation of the azetidine ring.[3][4] Ensure your temperature control is accurate for both stages.

  • Incorrect Stoichiometry: An excess of epichlorohydrin can lead to the formation of the bis-adduct, di(3-chloro-2-hydroxypropyl)benzylamine, which is a common impurity that reduces the yield of the desired product.[1][2][6] A slight excess of benzylamine is sometimes used to ensure the complete consumption of epichlorohydrin.

  • Inefficient Cyclization: The intramolecular cyclization of 1-(benzylamino)-3-chloropropan-2-ol to form the azetidine ring is a critical step. The choice of base and solvent significantly impacts the efficiency of this step. Inorganic bases like sodium carbonate or sodium bicarbonate are commonly used.[3][4][5] Acetonitrile is a frequently employed solvent for the cyclization step.[2][3][4]

  • Inadequate Reaction Time: Both the initial ring-opening and the subsequent cyclization require sufficient time for completion. The initial reaction is often stirred for 12-16 hours at low temperature, followed by a reflux period of several hours for the cyclization.[4][5] Monitoring the reaction progress by techniques like HPLC is recommended to determine the optimal reaction time.[2][3]

Question: I am observing a significant amount of an impurity in my crude product. How can I identify and minimize it?

Answer:

The most common and significant impurity in this synthesis is the bis-adduct, di(3-chloro-2-hydroxypropyl)benzylamine .[1][2][6]

  • Identification: This impurity can be identified using analytical techniques such as HPLC and mass spectrometry. Its formation is favored by an excess of epichlorohydrin and higher reaction temperatures during the initial addition step.

  • Minimization Strategies:

    • Control Stoichiometry: Use a carefully controlled molar ratio of benzylamine to epichlorohydrin. Some protocols suggest a slight excess of benzylamine.

    • Slow Addition: Add epichlorohydrin slowly to the solution of benzylamine at a low temperature (0–5 °C).[4][5] This helps to control the exothermic reaction and prevents localized high concentrations of epichlorohydrin.

    • Solvent Choice: Performing the initial reaction in water has been shown to be effective in controlling the formation of the bis-adduct.[2][4][5]

Question: The cyclization step seems to be stalling or proceeding very slowly. What can I do?

Answer:

A sluggish cyclization can be due to several factors:

  • Insufficient Base: The base is crucial for deprotonating the hydroxyl group, which then acts as a nucleophile to displace the chloride and form the azetidine ring. Ensure that at least a stoichiometric amount of a suitable base, such as sodium carbonate or sodium bicarbonate, is used.[4][5]

  • Inappropriate Solvent: The solvent plays a role in the solubility of the intermediate and the base, as well as the reaction kinetics. Acetonitrile is a commonly used and effective solvent for this step.[2][3][4]

  • Low Temperature: The cyclization is an intramolecular nucleophilic substitution that requires thermal energy. The reaction is typically carried out at reflux temperature.[3][4] Ensure the reaction mixture is heated to the appropriate temperature for a sufficient duration.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely used and economically viable method involves a two-step, one-pot synthesis starting from benzylamine and epichlorohydrin.[2][4] The first step is the nucleophilic ring-opening of epichlorohydrin by benzylamine to form 1-(benzylamino)-3-chloropropan-2-ol. The second step is an intramolecular cyclization of this intermediate in the presence of a base to yield this compound.[2][4][5]

Q2: What are the typical reaction conditions for the synthesis of this compound?

While specific parameters can vary, a general and effective protocol is as follows:

  • Ring-opening of Epichlorohydrin: Benzylamine is dissolved in water, and epichlorohydrin is added slowly while maintaining the temperature at 0–5 °C. The mixture is stirred for an extended period (e.g., 16 hours).[4]

  • Cyclization: The intermediate is isolated and then dissolved in a solvent like acetonitrile. A base, such as sodium carbonate, is added, and the mixture is heated to reflux for several hours to facilitate the formation of the azetidine ring.[4][5]

Q3: How is this compound typically purified?

After the reaction, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product can then be purified by trituration with a non-polar solvent like n-heptane or by recrystallization.[3] For higher purity, column chromatography can be employed.[7]

Q4: Can the benzyl group be removed to obtain azetidin-3-ol?

Yes, the N-benzyl group serves as a protecting group and can be removed to yield the parent azetidin-3-ol. A common method for debenzylation is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] The byproduct, toluene, is easily removed.[2][3]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterMethod 1Method 2
Starting Materials Benzylamine, EpichlorohydrinBenzylamine, Epichlorohydrin
Solvent (Step 1) Water[4][5]Methanol
Temperature (Step 1) 0–5 °C[4][5]Room Temperature to Reflux
Base (Step 2) Sodium Carbonate[4][5]Sodium Bicarbonate[2][3]
Solvent (Step 2) Acetonitrile[4][5]Acetonitrile[2][3]
Temperature (Step 2) 80–90 °C (Reflux)[4]Reflux[2][3]
Reported Yield ~86%[5]~88%[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on a reported green and facile synthesis.[4]

  • Step 1: Formation of 1-(benzylamino)-3-chloropropan-2-ol

    • To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (epichlorohydrin) (30.0 g, 280 mmol) while maintaining the temperature between 0–5 °C.

    • Stir the reaction mixture at 0–5 °C for 16 hours.

    • Upon completion, isolate the crude product by filtration, wash with water (60 mL), and dry in vacuo.

  • Step 2: Cyclization to this compound

    • Dissolve the dried intermediate in acetonitrile (485 mL).

    • Add sodium carbonate (42.0 g, 396 mmol) in portions.

    • Heat the mixture to 80–90 °C and stir under reflux for 16 hours.

    • After the reaction is complete, cool the mixture, filter off the inorganic salts, and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by trituration with n-heptane.[3]

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Cyclization cluster_purification Purification start Start Materials: - Benzylamine - Epichlorohydrin reaction1 Reaction in Water (0-5 °C, 16h) start->reaction1 Slow Addition filtration1 Filtration & Drying reaction1->filtration1 intermediate Intermediate: 1-(benzylamino)-3-chloropropan-2-ol dissolution Dissolve in Acetonitrile intermediate->dissolution add_base Add Na₂CO₃ dissolution->add_base reaction2 Reflux (80-90 °C, 16h) add_base->reaction2 filtration2 Filter Inorganic Salts reaction2->filtration2 concentration Concentrate Filtrate filtration2->concentration trituration Trituration with n-heptane concentration->trituration final_product Final Product: This compound trituration->final_product

References

Technical Support Center: 1-Benzylazetidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzylazetidin-3-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant synthesis involves a two-step one-pot reaction. Initially, benzylamine is reacted with epichlorohydrin to form the intermediate, 1-(benzylamino)-3-chloropropan-2-ol. This is followed by an intramolecular cyclization, typically promoted by a base, to yield this compound.

Q2: What are the primary challenges in synthesizing this compound?

A2: The main challenges stem from the strained four-membered azetidine ring, which can be prone to ring-opening side reactions. Additionally, the reaction of benzylamine with epichlorohydrin can lead to the formation of several byproducts, complicating purification and reducing the overall yield. Controlling the reaction stoichiometry and temperature is crucial for minimizing these unwanted side reactions.

Q3: How can I purify the final this compound product?

A3: Purification can be achieved through several methods, depending on the scale and the impurity profile. Common techniques include:

  • Recrystallization: This is an effective method for obtaining high-purity solid this compound. A suitable solvent system, such as toluene and hexane, can be used.[1]

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is a viable option.

  • Fractional Distillation: On a larger scale, fractional distillation under reduced pressure can be employed to separate the product from less volatile impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I address them?

A: Low yields are often attributed to the formation of side products or incomplete reaction. Here are the primary causes and troubleshooting steps:

  • Cause 1: Formation of Di(3-chloro-2-hydroxypropyl)benzylamine. This is the most significant byproduct, arising from the reaction of a second molecule of epichlorohydrin with the intermediate, 1-(benzylamino)-3-chloropropan-2-ol.

    • Troubleshooting:

      • Control Stoichiometry: Use a slight excess of benzylamine relative to epichlorohydrin to favor the formation of the mono-adduct.

      • Slow Addition: Add epichlorohydrin slowly to the solution of benzylamine to maintain a low concentration of the alkylating agent.

      • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the initial addition of epichlorohydrin.

  • Cause 2: Incomplete Cyclization. The intermediate, 1-(benzylamino)-3-chloropropan-2-ol, may not fully cyclize to the desired azetidine.

    • Troubleshooting:

      • Base Strength and Stoichiometry: Ensure a sufficient amount of a suitable base (e.g., sodium hydroxide, potassium carbonate, or triethylamine) is used to promote the intramolecular cyclization.

      • Reaction Time and Temperature: The cyclization step may require elevated temperatures and sufficient reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal duration.

  • Cause 3: Formation of Oligomers. Epichlorohydrin can undergo self-polymerization or react with the product and intermediates to form oligomeric impurities.

    • Troubleshooting:

      • Maintain a Homogeneous Reaction: Ensure adequate stirring to prevent localized high concentrations of reactants.

      • Temperature Control: Avoid excessive temperatures which can promote polymerization.

Issue 2: Presence of Multiple Impurities in the Final Product

Q: My final product shows multiple peaks on HPLC/GC-MS analysis. What are these impurities and how can I minimize them?

A: Besides the di-adduct mentioned above, other impurities can form. Below is a summary of common impurities, their likely formation pathways, and methods for their control.

Table 1: Common Impurities in this compound Synthesis

Impurity NameStructureFormation MechanismControl Measures
Di(3-chloro-2-hydroxypropyl)benzylamine (ClCH2CH(OH)CH2)2NCH2PhReaction of 1-(benzylamino)-3-chloropropan-2-ol with a second molecule of epichlorohydrin.Use a slight excess of benzylamine, slow addition of epichlorohydrin, and low temperature during the initial reaction.[2][3]
1-(Benzylamino)-3-chloropropan-2-ol PhCH2NHCH2CH(OH)CH2ClIncomplete cyclization of the intermediate.Ensure sufficient base, adequate reaction time, and potentially higher temperature for the cyclization step.
Glycerol dichlorohydrin ClCH2CH(OH)CH2ClHydrolysis of epichlorohydrin, especially in the presence of acidic conditions or water.Use anhydrous solvents and reagents.
Epichlorohydrin Oligomers -(OCH(CH2Cl)CH2)n-Self-polymerization of epichlorohydrin, often catalyzed by base or heat.Maintain controlled temperature and reactant concentrations.
N-Benzyl-3-(benzylamino)-2-hydroxypropylamine (PhCH2)2NCH2CH(OH)CH2NHCH2PhReaction of the product with another molecule of benzylamine and epichlorohydrin.Control stoichiometry and reaction conditions.

Analytical Characterization of Impurities

Q: How can I identify and quantify the impurities in my reaction mixture?

A: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for monitoring the reaction progress and quantifying the purity of the final product. A typical method would use a C18 column with a gradient of acetonitrile and water/buffer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and can provide structural information through fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of isolated impurities.

Table 2: Representative Analytical Data (Hypothetical)

CompoundAnalytical TechniqueKey Data
This compound HPLC-UV (254 nm)Retention Time: ~8.5 min
1H NMR (CDCl3, 400 MHz)δ 7.35-7.20 (m, 5H), 4.45 (m, 1H), 3.65 (s, 2H), 3.60 (t, 2H), 2.95 (t, 2H)
13C NMR (CDCl3, 101 MHz)δ 138.0, 128.8, 128.4, 127.3, 63.8, 62.1, 59.5
Di(3-chloro-2-hydroxypropyl)benzylamine HPLC-UV (254 nm)Retention Time: ~12.2 min
GC-MS (EI)Characteristic fragments at m/z 91 (tropylium ion), and fragments corresponding to the loss of CH2Cl and H2O.
1-(Benzylamino)-3-chloropropan-2-ol HPLC-UV (254 nm)Retention Time: ~10.1 min

Note: The analytical data presented are hypothetical and may vary depending on the specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Step 1: Formation of 1-(benzylamino)-3-chloropropan-2-ol

  • To a solution of benzylamine (1.1 equivalents) in a suitable solvent (e.g., methanol or water) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add epichlorohydrin (1.0 equivalent) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or HPLC until the epichlorohydrin is consumed.

Step 2: Cyclization to this compound

  • To the reaction mixture from Step 1, add a solution of a base such as sodium hydroxide (1.2 equivalents) in water or an organic base like triethylamine (1.5 equivalents).[1]

  • Heat the mixture to reflux (the exact temperature will depend on the solvent) and maintain for 4-6 hours.

  • Monitor the disappearance of the intermediate by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and perform a suitable work-up. This may involve extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over an anhydrous salt (e.g., Na2SO4).

  • The crude product can then be purified by recrystallization, column chromatography, or distillation.

Visualizing Reaction Pathways and Impurity Formation

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the formation of the major impurity.

Synthesis_Pathway Benzylamine Benzylamine Intermediate 1-(Benzylamino)-3-chloropropan-2-ol Benzylamine->Intermediate Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Base Base (e.g., NaOH) Base->Intermediate

Caption: Synthetic pathway for this compound.

Impurity_Formation Intermediate 1-(Benzylamino)-3-chloropropan-2-ol Di_adduct Di(3-chloro-2-hydroxypropyl)benzylamine (Major Impurity) Intermediate->Di_adduct Epichlorohydrin Epichlorohydrin Epichlorohydrin->Di_adduct

Caption: Formation of the major impurity.

References

Technical Support Center: 1-Benzylazetidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Benzylazetidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and economically viable method is a two-step process starting from the reaction of benzylamine with epichlorohydrin. This is followed by an intramolecular cyclization of the resulting N-benzyl-3-amino-1-chloropropan-2-ol intermediate to form the azetidine ring.[1][2][3]

Q2: What are the critical parameters to control during the reaction of benzylamine and epichlorohydrin?

A2: Key parameters to control include the reaction temperature, the rate of addition of epichlorohydrin, and the molar ratio of the reactants.[3] Maintaining a low temperature (0–5 °C) during the addition of epichlorohydrin is crucial to minimize the formation of byproducts.[1]

Q3: What is the major byproduct in this synthesis and how can its formation be minimized?

A3: A significant byproduct is the di-adduct, di(3-chloro-2-hydroxypropyl) benzylamine. Its formation can be reduced by carefully controlling the stoichiometry of the reactants and maintaining a low reaction temperature during the initial epoxide opening step.[3][4][5]

Q4: Which bases are typically used for the cyclization step?

A4: Various bases can be used for the intramolecular cyclization. Sodium carbonate (Na₂CO₃) and triethylamine are commonly employed.[1][2][6] The choice of base and solvent can influence the reaction rate and yield.[3]

Q5: My reaction yield is consistently low. What are the potential causes?

A5: Low yields can stem from several factors, including incomplete reaction, formation of side products, or issues with product isolation and purification.[1] It is important to monitor the reaction progress using techniques like HPLC or TLC.[3][7] Inefficient removal of byproducts, such as diphenylmethane when using a benzhydryl protecting group, can also complicate purification and lower the isolated yield.[1][3]

Q6: I am having trouble with the purification of this compound. What are the recommended methods?

A6: Purification can be challenging due to the presence of structurally similar impurities. Crystallization is a common method for purification.[6] Solvents like toluene and hexane are reported to be effective for crystallization.[6] In some cases, chromatography on silica gel may be necessary to achieve high purity.[2]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction during cyclization.Monitor the reaction for a longer duration or consider increasing the reaction temperature. Ensure the base is of good quality and used in the correct stoichiometric amount.[1][3]
Formation of the di-adduct byproduct.Slowly add epichlorohydrin to benzylamine at a low temperature (0-5 °C) to minimize the formation of the di(3-chloro-2-hydroxypropyl) benzylamine impurity.[1][3]
Suboptimal base or solvent for cyclization.Experiment with different bases such as sodium bicarbonate or triethylamine, and solvents like acetonitrile.[1][3]
Multiple Spots on TLC/HPLC (Impure Product) Presence of unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC or HPLC. Adjust reaction time and temperature as needed.[3][7]
Formation of side products.Re-evaluate the reaction conditions, particularly temperature and stoichiometry, to minimize side reactions.[7]
Degradation of the product.Avoid excessively high temperatures during reaction and workup.[7]
Difficulty in Product Crystallization Presence of oiling out or impurities hindering crystallization.Try different solvent systems for crystallization (e.g., toluene/hexane).[6] If impurities are the issue, consider a chromatographic purification step prior to crystallization.[2]
Incorrect solvent polarity.Use a combination of polar and non-polar solvents to induce crystallization.
Inconsistent Reaction Outcome Variability in raw material quality.Ensure the purity of starting materials like benzylamine and epichlorohydrin.[7]
Poor control over reaction parameters.Strictly control reaction temperature, addition rates, and stirring speed for better reproducibility.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation based on commonly cited methods.[1][6] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of N-benzyl-3-amino-1-chloropropan-2-ol

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve benzylamine (e.g., 30.0 g, 280 mmol) in water (e.g., 450 mL).

  • Cool the solution to 0–5 °C using an ice bath.

  • Slowly add 2-(chloromethyl)oxirane (epichlorohydrin) (e.g., 30.0 g, 324 mmol) to the cooled solution over a period of 1-2 hours, ensuring the temperature remains between 0–5 °C.

  • Stir the reaction mixture at 0–5 °C for 16 hours.

  • Monitor the reaction completion by TLC or HPLC.

  • Upon completion, filter the crude product, wash it with water (e.g., 60 mL), and dry it under vacuum.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the dried crude product from Step 1 in acetonitrile (e.g., 485 mL).

  • Add sodium carbonate (Na₂CO₃) (e.g., 42.0 g, 396 mmol) to the solution in portions.

  • Heat the mixture to 80–90 °C and stir under reflux for 16 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., toluene/hexane) to yield the final product.[6]

Visualizations

experimental_workflow cluster_step1 Step 1: Epoxide Opening cluster_step2 Step 2: Cyclization start Benzylamine + Epichlorohydrin in Water reaction1 Stir at 0-5°C for 16h start->reaction1 filtration1 Filter and Wash reaction1->filtration1 drying1 Dry under Vacuum filtration1->drying1 intermediate N-benzyl-3-amino-1-chloropropan-2-ol drying1->intermediate dissolve Dissolve in Acetonitrile intermediate->dissolve add_base Add Na2CO3 dissolve->add_base reflux Reflux at 80-90°C for 16h add_base->reflux filtration2 Filter Salts reflux->filtration2 evaporation Evaporate Solvent filtration2->evaporation crystallization Crystallize (Toluene/Hexane) evaporation->crystallization product This compound crystallization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Cyclization start->cause1 cause2 Byproduct Formation (Di-adduct) start->cause2 cause3 Suboptimal Conditions (Base/Solvent) start->cause3 cause4 Purification Loss start->cause4 solution1 Increase reaction time/temp Check base quality cause1->solution1 solution2 Slow epichlorohydrin addition Maintain low temperature (0-5°C) cause2->solution2 solution3 Screen different bases/solvents (e.g., TEA, NaHCO3) cause3->solution3 solution4 Optimize crystallization Consider chromatography cause4->solution4

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: 1-Benzylazetidin-3-ol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-Benzylazetidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The most significant process-related impurity is di(3-chloro-2-hydroxypropyl) benzylamine, which can form as a byproduct.[1] Other potential impurities include unreacted starting materials such as benzylamine and epichlorohydrin, as well as residual solvents from the reaction and workup steps.

Q2: My final product has a low melting point and appears as an oil instead of white crystals. What could be the issue?

A2: Pure this compound is a white crystalline solid with a melting point of 66-67°C.[2][3] An oily appearance or a depressed melting point strongly indicates the presence of impurities. The primary suspect is often residual solvent or the di(3-chloro-2-hydroxypropyl) benzylamine byproduct. Further purification is necessary.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing major impurities and can yield high-purity crystalline material.[2][3][4] Column chromatography is a more rigorous method for removing trace impurities or separating compounds with similar polarities.[2]

Troubleshooting Guide

Issue 1: Low Purity After Initial Synthesis

Symptoms:

  • The product is an oil or a sticky solid.

  • Broad melting point range observed.

  • Analytical data (e.g., NMR, HPLC) shows multiple unexpected signals.

Possible Causes & Solutions:

CauseSolution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials are consumed. If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature.
Formation of Di(3-chloro-2-hydroxypropyl) benzylamine byproduct An optimized process to reduce the formation of this byproduct involves the slow addition of epichlorohydrin to a solution of benzylamine in water at 0-5°C.[5]
Residual Solvents Ensure the crude product is thoroughly dried under vacuum to remove any remaining solvents from the workup. If the product is an oil, co-evaporation with a high-boiling point solvent like toluene followed by drying under high vacuum can be effective.
Ineffective Workup During the aqueous workup, ensure proper phase separation and consider back-extraction of the aqueous layer to maximize product recovery and remove water-soluble impurities. Washing the organic layer with brine can help remove residual water.

Troubleshooting Workflow for Low Purity

G start Low Purity of This compound check_analytical Analyze by TLC/HPLC/NMR start->check_analytical identify_impurities Identify Impurities check_analytical->identify_impurities is_byproduct Major impurity is di(3-chloro-2-hydroxypropyl) benzylamine? identify_impurities->is_byproduct is_starting_material Residual Starting Material? is_byproduct->is_starting_material No optimize_synthesis Optimize Reaction Conditions (e.g., slow addition at low temp) is_byproduct->optimize_synthesis Yes is_solvent Residual Solvent? is_starting_material->is_solvent No extend_reaction Extend Reaction Time/ Increase Temperature is_starting_material->extend_reaction Yes purify Proceed to Purification is_solvent->purify No dry_product Dry Under High Vacuum is_solvent->dry_product Yes optimize_synthesis->purify end High Purity Product purify->end extend_reaction->purify dry_product->purify

Caption: Troubleshooting workflow for addressing low purity of this compound.

Issue 2: Recrystallization Fails to Yield Pure Crystals

Symptoms:

  • The product oils out upon cooling.

  • Crystals are very fine or discolored.

  • Purity does not significantly improve after recrystallization.

Possible Causes & Solutions:

CauseSolution
Incorrect Solvent System The choice of solvent is critical. A good solvent system will dissolve the compound when hot but not when cold. For this compound, mixtures of toluene and hexane or acetone and petroleum ether have been reported to be effective.[2][3][4] Experiment with different solvent ratios to find the optimal conditions.
Cooling Rate is Too Fast Rapid cooling can lead to the product "crashing out" of the solution as an amorphous solid or oil, trapping impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
Solution is Too Concentrated If the solution is supersaturated, the product may oil out. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
Insoluble Impurities Present If you observe solid impurities in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.

Purification Workflow

G start Crude this compound recrystallization Attempt Recrystallization (e.g., Toluene/Hexane) start->recrystallization check_purity Check Purity (TLC, MP, NMR) recrystallization->check_purity is_pure Purity > 99%? check_purity->is_pure column_chromatography Perform Column Chromatography (Silica Gel, DCM/Isopropanol) is_pure->column_chromatography No end Pure Crystalline Product is_pure->end Yes final_purity_check Check Final Purity column_chromatography->final_purity_check final_purity_check->end

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Recrystallization from Toluene/Hexane
  • Dissolution: Dissolve the crude this compound (e.g., 180.8 g) in a minimal amount of hot toluene (e.g., 250 ml).[2][3] Heat the mixture gently with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: To the hot toluene solution, slowly add hexane (e.g., 50 ml) until the solution becomes slightly turbid.[2][3]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to complete the crystallization process.

  • Isolation: Collect the white crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. The expected melting point is 66-67°C.[2][3]

Protocol 2: Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in the initial eluent (e.g., dichloromethane). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent such as dichloromethane. Gradually increase the polarity of the eluent by adding a more polar solvent, such as isopropanol.[2] A gradient of 0% to 10% isopropanol in dichloromethane is a reasonable starting point.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Synthesis of 1-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Benzylazetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in the pharmaceutical industry. The primary synthetic route involves the reaction of benzylamine with an epihalohydrin, typically 2-(chloromethyl)oxirane (epichlorohydrin).

Q1: What is the most common side product in the synthesis of this compound and how can I minimize it?

A1: The most significant and common side product is the formation of di(3-chloro-2-hydroxypropyl)benzylamine. This occurs when a second molecule of epichlorohydrin reacts with the intermediate N-benzyl-3-amino-1-chloropropan-2-ol before it can cyclize.

Troubleshooting Steps to Minimize Di(3-chloro-2-hydroxypropyl)benzylamine:

  • Control Stoichiometry: Carefully control the molar ratio of reactants. Using a slight excess of benzylamine can help to ensure that the epichlorohydrin is consumed in the initial desired reaction.

  • Slow Addition of Epichlorohydrin: Add the epichlorohydrin dropwise to the solution of benzylamine at a low temperature (e.g., 0-5 °C).[1] This helps to maintain a low concentration of epichlorohydrin in the reaction mixture, favoring the mono-addition product.

  • Temperature Control: Maintain a low temperature during the initial addition phase to control the exothermic reaction and reduce the rate of the second addition.[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors, including incomplete reaction, formation of side products, and issues with the cyclization step.

Troubleshooting Low Yield:

  • Incomplete Initial Reaction: Ensure the initial reaction between benzylamine and epichlorohydrin goes to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Inefficient Cyclization: The cyclization of N-benzyl-3-amino-1-chloropropan-2-ol to form the azetidine ring is a critical step.

    • Base Selection: A suitable base is required to neutralize the hydrogen halide formed during cyclization. Sodium carbonate is commonly used.[1]

    • Solvent Choice: The choice of solvent can influence the reaction rate and yield. Acetonitrile is an effective solvent for the cyclization step.[1]

    • Reaction Time and Temperature: Ensure adequate reaction time and temperature for the cyclization to proceed to completion. Refluxing in acetonitrile is a common condition.[1]

  • Purification Losses: Azetidine derivatives can be challenging to purify due to their polarity. Optimize your purification method (e.g., column chromatography, recrystallization) to minimize product loss.

Q3: I am observing the formation of polymeric byproducts. What causes this and how can it be prevented?

A3: Polymerization can occur, especially with an excess of epichlorohydrin, which can react with the hydroxyl group of the product or with other amine intermediates.[2][3]

Preventing Polymerization:

  • Strict Stoichiometric Control: As with the formation of the di-adduct, precise control of the reactant ratios is crucial.

  • Optimized Reaction Conditions: Avoid excessively high temperatures during the initial reaction phase, as this can promote polymerization.

Q4: The reaction is highly exothermic and difficult to control, especially on a larger scale. What are the best practices for managing the exotherm?

A4: The reaction between amines and epoxides is often exothermic and can lead to runaway reactions if not properly managed.

Managing Exotherms:

  • Slow Reagent Addition: Add the epichlorohydrin to the benzylamine solution at a controlled, slow rate.[4][5]

  • Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent low temperature during the addition.

  • Adequate Agitation: Ensure efficient stirring to dissipate heat throughout the reaction mixture and avoid localized hot spots.

  • Dilution: Conducting the reaction in a suitable solvent helps to moderate the temperature increase.

Q5: I am having difficulty with the purification of this compound. What are some effective purification strategies?

A5: Purification can be challenging due to the polarity of the product and the presence of structurally similar impurities.

Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is a common method for purifying azetidine derivatives. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can be effective.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., toluene/hexane) can be a highly effective method to obtain a pure product.[4]

  • Acid-Base Extraction: The basic nature of the azetidine nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine-containing compounds into the aqueous phase. The aqueous phase can then be basified and the product re-extracted into an organic solvent.

Data Presentation

The following table summarizes the impact of reaction conditions on the yield of this compound and the formation of the major side product, di(3-chloro-2-hydroxypropyl)benzylamine.

ParameterConditionThis compound YieldDi(3-chloro-2-hydroxypropyl)benzylamine FormationReference
Stoichiometry Benzylamine : Epichlorohydrin (1.15 : 1)HighMinimized[1]
Benzylamine : Epichlorohydrin (1 : 1.25 or higher)LowerIncreased[6]
Temperature 0-5 °C (Epichlorohydrin addition)HighMinimized[1]
Room Temperature (Epichlorohydrin addition)LowerIncreased
Cyclization Base Sodium CarbonateEffective-[1]
TriethylamineEffectiveCan lead to polymeric byproducts if not controlled[4]

Experimental Protocols

Optimized Synthesis of this compound[1]

This protocol is adapted from a green and facile synthesis method.

Step 1: Formation of N-benzyl-3-amino-1-chloropropan-2-ol

  • To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) while maintaining the temperature at 0–5 °C.

  • Stir the reaction mixture at 0–5 °C for 16 hours.

  • Upon completion of the reaction, isolate the crude product by filtration.

  • Wash the crude product with water (60 mL) and dry it in vacuo.

Step 2: Cyclization to this compound

  • Dissolve the dried crude product from Step 1 in acetonitrile (485 mL).

  • Add sodium carbonate (42.0 g, 396 mmol) in portions to the solution.

  • Heat the mixture to 80–90 °C and stir under reflux for 16 hours.

  • After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under vacuum.

  • Dissolve the residue in ethyl acetate (300 mL) and wash with 10% aqueous sodium carbonate solution (3 x 50 mL).

  • Concentrate the organic layer under vacuum to yield this compound as a solid.

  • Expected yield: Approximately 88.7%.[1]

Mandatory Visualizations

Reaction Pathway and Side Reaction

Reaction_Pathway benzylamine Benzylamine intermediate N-benzyl-3-amino- 1-chloropropan-2-ol benzylamine->intermediate + Epichlorohydrin (Slow addition, 0-5 °C) epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate product This compound intermediate->product Cyclization (Na2CO3, CH3CN, reflux) side_product Di(3-chloro-2-hydroxypropyl) benzylamine intermediate->side_product + Epichlorohydrin (Excess or high temp.)

Caption: Main reaction pathway for the synthesis of this compound and the formation of the major side product.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Check TLC for complete reaction start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Increase reaction time or temperature for initial step incomplete->troubleshoot_reaction check_cyclization Evaluate Cyclization Step complete->check_cyclization troubleshoot_reaction->start cyclization_issue Inefficient Cyclization check_cyclization->cyclization_issue Problem identified check_purification Review Purification Method check_cyclization->check_purification No obvious issue troubleshoot_cyclization Optimize base, solvent, and/or reaction time for cyclization cyclization_issue->troubleshoot_cyclization troubleshoot_cyclization->start purification_issue Product Loss During Purification check_purification->purification_issue Problem identified end Improved Yield check_purification->end No obvious issue troubleshoot_purification Optimize column chromatography or recrystallization conditions purification_issue->troubleshoot_purification troubleshoot_purification->start

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

1-Benzylazetidin-3-ol stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Benzylazetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For long-term storage, a temperature of 2-8 °C is recommended. The compound is known to be chemically stable under standard ambient conditions.[3]

Q2: What are the primary degradation pathways for this compound?

A2: this compound has several potential degradation pathways based on its chemical structure, which includes a strained azetidine ring, a secondary alcohol, and a benzylamine moiety. The primary pathways include:

  • Acid-Catalyzed Ring Opening: Under acidic conditions, the azetidine nitrogen can be protonated, forming an azetidinium ion. This strained ring is then susceptible to nucleophilic attack, leading to ring-opening products.

  • Oxidation: The secondary alcohol at the 3-position can be oxidized to form the corresponding ketone, 1-benzylazetidin-3-one. The benzylamine group can also be oxidized, potentially leading to the formation of benzaldehyde and benzoic acid.

  • De-benzylation: The benzyl group on the nitrogen atom can be cleaved under certain reductive or oxidative conditions.

  • Photodegradation: Exposure to light, particularly UV light, may lead to the formation of various degradation products through radical pathways.

Q3: What are the likely degradation products of this compound under forced degradation conditions?

A3: Based on the principal degradation pathways, the following degradation products can be anticipated under forced degradation studies:

Stress ConditionPotential Degradation Product(s)
Acidic Hydrolysis Ring-opened products, such as 1-(benzylamino)-3-chloropropan-2-ol (if HCl is used).
Basic Hydrolysis Generally more stable than under acidic conditions, but prolonged exposure may lead to minor degradation.
**Oxidative (e.g., H₂O₂) **1-Benzylazetidin-3-one, Benzaldehyde, Benzoic Acid.
Thermal Products of de-benzylation and further decomposition.
Photolytic (UV light) Complex mixture of products, potentially including N-benzylidenebenzylamine.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the purity and degradation of this compound. This method should be able to separate the parent compound from all potential degradation products. Key parameters to monitor are the appearance of new peaks and a decrease in the peak area of the main compound over time.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in solution.

  • Possible Cause: The solvent may be acidic or contain acidic impurities, leading to rapid acid-catalyzed ring-opening of the azetidine ring.

  • Troubleshooting Steps:

    • Ensure the solvent used is of high purity and free from acidic contaminants.

    • If possible, use a neutral or slightly basic buffer system for your solution.

    • Prepare solutions fresh and use them promptly.

    • Store solutions at a low temperature (2-8 °C) and protected from light.

Issue 2: Appearance of an unexpected peak in the HPLC chromatogram during analysis.

  • Possible Cause: This could be a degradation product formed during sample preparation or analysis, or an impurity in the starting material.

  • Troubleshooting Steps:

    • Review the storage and handling of the sample to ensure it was not exposed to harsh conditions (heat, light, acid).

    • To identify the peak, consider performing co-injection with a synthesized standard of a suspected degradation product (e.g., 1-benzylazetidin-3-one).

    • Use a mass spectrometer detector (LC-MS) to obtain the mass of the unknown peak, which can help in its identification.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 105°C for 24 hours.

    • Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours.

    • At appropriate time intervals, withdraw a sample, dissolve the solid sample in a suitable solvent, and dilute both to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) to UV light (254 nm) for 24 hours.

    • Keep a control sample in the dark.

    • At appropriate time intervals, withdraw an aliquot from both the exposed and control samples and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Analysis: Analyze the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

Visualizations

Degradation_Pathways parent This compound acid Acid-Catalyzed Ring Opening parent->acid H⁺ oxidation Oxidation parent->oxidation [O] debenzylation De-benzylation parent->debenzylation H₂/Pd or [O] photolysis Photolysis parent->photolysis hv ring_opened Ring-Opened Products acid->ring_opened ketone 1-Benzylazetidin-3-one oxidation->ketone aldehyde Benzaldehyde oxidation->aldehyde debenzylated_product Azetidin-3-ol debenzylation->debenzylated_product photodegradation_products Complex Mixture photolysis->photodegradation_products benzoic_acid Benzoic Acid aldehyde->benzoic_acid

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Unexpected Peak in HPLC check_storage Review Sample Storage and Handling start->check_storage improper_storage Improper Storage/ Handling Identified check_storage->improper_storage Yes proper_storage Proper Storage/ Handling Confirmed check_storage->proper_storage No remediate_storage Remediate Storage/ Handling Procedures improper_storage->remediate_storage co_injection Co-inject with Synthesized Standard proper_storage->co_injection lc_ms Perform LC-MS Analysis proper_storage->lc_ms identify_peak Identify Peak Structure co_injection->identify_peak lc_ms->identify_peak

Caption: Troubleshooting workflow for unexpected HPLC peaks.

References

Technical Support Center: Purification of 1-Benzylazetidin-3-ol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 1-Benzylazetidin-3-ol using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by silica gel chromatography?

A1: this compound is a polar amino alcohol. Its purification by silica gel chromatography can be challenging due to its high polarity, which can lead to strong interactions with the acidic silica gel stationary phase. This can result in poor separation, peak tailing, and sometimes, irreversible adsorption of the compound to the column. The basic nature of the azetidine nitrogen can interact with the acidic silanol groups on the silica surface, exacerbating these issues.

Q2: What is a good starting point for a mobile phase to purify this compound on a silica gel column?

A2: A common mobile phase for purifying polar compounds like this compound on silica gel is a mixture of a non-polar solvent and a polar solvent. A good starting point would be a gradient of ethyl acetate in hexanes. You can start with a low percentage of ethyl acetate and gradually increase the polarity. Another common solvent system for polar, nitrogen-containing compounds is a mixture of dichloromethane and methanol.

Q3: My compound is streaking or tailing on the TLC plate and column. How can I fix this?

A3: Tailing is a common issue when purifying basic compounds like this compound on silica gel. This is often due to the interaction between the basic nitrogen and the acidic silanol groups of the stationary phase. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the mobile phase. This helps to neutralize the active sites on the silica gel, leading to more symmetrical peaks.

Q4: I am not getting good separation between my product and impurities. What can I do?

A4: If you are not achieving good separation, you can try several approaches. First, optimize the mobile phase by running a gradient with a slower increase in polarity. This can help to better resolve compounds with similar polarities. If that doesn't work, you might consider using a different solvent system altogether. For very polar compounds, a reversed-phase chromatography approach might be more suitable, where a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).

Q5: Is this compound stable on silica gel?

A5: While many amino alcohols are stable on silica gel, some can be sensitive to the acidic nature of the stationary phase, which could potentially lead to degradation. To assess the stability of your compound, you can perform a simple test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If degradation is a concern, using a deactivated silica gel or an alternative stationary phase like alumina might be beneficial.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in dichloromethane.
The compound is irreversibly adsorbed to the silica gel.Consider using a different stationary phase like alumina or a deactivated silica gel. Adding a competitive base like triethylamine to the mobile phase can also help.
Peak Tailing Strong interaction between the basic azetidine nitrogen and acidic silanol groups on the silica gel.Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to your mobile phase.
Column overload.Reduce the amount of crude material loaded onto the column.
Poor Separation of Product and Impurities The mobile phase polarity is not optimized.Run a shallow gradient to improve resolution.
The chosen stationary phase is not providing enough selectivity.Try a different stationary phase. If using normal phase silica, consider alumina or a bonded phase. Reversed-phase chromatography could also be an option.
Product Elutes with the Solvent Front The mobile phase is too polar.Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexanes).
Multiple Fractions Containing the Product The sample was loaded in too large a volume of solvent.Dissolve the crude product in a minimal amount of solvent before loading it onto the column.
The elution was too fast.Reduce the flow rate of the mobile phase to allow for better equilibration and separation.

Experimental Protocol (Representative)

This is a representative protocol for the purification of this compound by flash column chromatography. The exact conditions may need to be optimized based on the specific impurities present in the crude material.

1. Preparation of the Column:

  • A glass column (e.g., 40 cm length, 4 cm diameter) is packed with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 98:2 dichloromethane:methanol).

  • The column is equilibrated by running the initial mobile phase through it until the packing is stable.

2. Sample Preparation and Loading:

  • The crude this compound is dissolved in a minimal amount of dichloromethane.

  • The solution is carefully loaded onto the top of the silica gel bed.

3. Elution:

  • The column is eluted with a gradient of methanol in dichloromethane. A typical gradient might start at 2% methanol and gradually increase to 10% methanol.

  • The flow rate is adjusted to allow for the collection of appropriately sized fractions (e.g., 20-30 mL).

4. Fraction Analysis:

  • The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • A suitable TLC eluent would be similar to the column's mobile phase (e.g., 95:5 dichloromethane:methanol with a drop of triethylamine). The spots can be visualized using a UV lamp and/or an iodine chamber.

5. Product Isolation:

  • The fractions containing the pure this compound are combined.

  • The solvent is removed under reduced pressure to yield the purified product.

Data Presentation

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 cm x 4 cm
Mobile Phase Dichloromethane/Methanol gradient
Gradient 2% to 10% Methanol
Modifier 0.5% Triethylamine (optional)
Sample Load ~1-5 g crude material
Typical Yield 85-95% (depending on crude purity)
Purity (by NMR/HPLC) >98%

Visualizations

Purification_Troubleshooting cluster_troubleshooting Troubleshooting start Start Purification tlc Run TLC to determine initial solvent system start->tlc column Pack and equilibrate silica gel column tlc->column load Load crude product column->load elute Elute with gradient load->elute analyze Analyze fractions by TLC elute->analyze result Pure Product? analyze->result combine Combine pure fractions and evaporate solvent result->combine Yes tailing Peak Tailing? result->tailing No end End combine->end add_base Add 0.1-1% Triethylamine to mobile phase tailing->add_base Yes no_elution Compound not eluting? tailing->no_elution No add_base->elute increase_polarity Increase polarity of mobile phase no_elution->increase_polarity Yes poor_sep Poor Separation? no_elution->poor_sep No increase_polarity->elute poor_sep->analyze No, re-analyze shallow_gradient Use a shallower gradient poor_sep->shallow_gradient Yes shallow_gradient->elute

Caption: Troubleshooting workflow for the purification of this compound by chromatography.

How to remove byproducts from 1-Benzylazetidin-3-ol reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzylazetidin-3-ol. Our focus is to address common challenges, particularly the removal of reaction byproducts to ensure the desired purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound from benzylamine and epichlorohydrin?

A1: The primary byproduct of concern is the di-addition product, di(3-chloro-2-hydroxypropyl)benzylamine . This arises from the reaction of a second molecule of epichlorohydrin with the initial intermediate. Other potential impurities include unreacted starting materials such as benzylamine and residual solvents from the work-up. In related syntheses using a benzhydryl protecting group, diphenylmethane can be a difficult-to-remove byproduct during deprotection.[1]

Q2: What are the recommended purification methods for removing these byproducts?

A2: The most effective purification strategies for this compound include:

  • Recrystallization: A highly effective method for purifying solid compounds.

  • Column Chromatography: Useful for separating compounds with different polarities.

  • Distillation: Can be employed to remove volatile impurities and solvents.

The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Often, a combination of these techniques is employed for optimal results.

Q3: How can I monitor the purity of my this compound sample?

A3: The purity of this compound can be effectively monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and the relative amounts of impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for qualitative assessment of purity and for monitoring the progress of column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can be used for quantitative purity assessment against a known standard.

Troubleshooting Guides

Issue 1: Presence of di(3-chloro-2-hydroxypropyl)benzylamine impurity after initial work-up.
  • Problem: The di-addition byproduct is often the most significant impurity and can be challenging to remove due to its structural similarity to the desired product.

  • Solution 1: Recrystallization: This is often the most effective method for removing this byproduct on a larger scale.

  • Solution 2: Column Chromatography: For smaller scales or when very high purity is required, silica gel column chromatography can effectively separate the product from the di-addition byproduct.

Issue 2: Low yield after purification.
  • Problem: Significant loss of product during the purification process.

  • Possible Cause:

    • Recrystallization: Using an inappropriate solvent system where the product is too soluble at low temperatures, or using an excessive amount of solvent.

    • Column Chromatography: Using an incorrect mobile phase that either elutes the product too quickly with impurities or results in broad peaks and poor separation. Adsorption of the polar product onto the silica gel can also lead to lower recovery.

  • Solution:

    • Recrystallization: Optimize the solvent system through small-scale trials. Ensure the minimum amount of hot solvent is used to dissolve the product. Cooling the solution slowly and then in an ice bath can maximize crystal recovery.

    • Column Chromatography: Carefully select the mobile phase based on TLC analysis. A gradient elution may be necessary. To minimize loss on the column, consider pre-treating the silica gel with a small amount of a polar solvent or using a less polar solvent system if possible.

Data Presentation

The following table summarizes a comparison of purification methods for removing byproducts from a crude this compound reaction mixture. Data is representative and may vary based on specific reaction conditions and the initial purity of the crude product.

Purification MethodInitial Purity (Area % by HPLC)Final Purity (Area % by HPLC)Yield (%)Key AdvantagesKey Disadvantages
Recrystallization ~85%>98%75-85%Scalable, cost-effective.Requires a crystalline solid, solvent screening can be time-consuming.
Column Chromatography ~85%>99%60-75%High resolution, applicable to non-crystalline solids.Less scalable, higher solvent consumption and cost.
Distillation (for solvent/volatile impurity removal) N/AN/A>95%Effective for removing low-boiling point impurities.Not suitable for removing non-volatile byproducts like the di-addition product.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility studies of similar compounds, a mixed solvent system of a polar solvent like acetone or ethyl acetate with a non-polar solvent like petroleum ether or hexanes is a good starting point. The goal is to find a system where this compound is soluble in the hot solvent mixture but sparingly soluble at low temperatures, while the di(3-chloro-2-hydroxypropyl)benzylamine byproduct remains in solution upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., acetone) until the solid just dissolves.

  • Crystallization: If a co-solvent is used, add the non-polar solvent (e.g., petroleum ether) dropwise to the hot solution until a slight turbidity persists. Reheat gently until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography of this compound
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. The ideal mobile phase should give a good separation between the product spot (Rf ~0.3-0.5) and the byproduct spots. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective.

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Reaction_Pathway Benzylamine Benzylamine Intermediate N-(3-chloro-2-hydroxypropyl)benzylamine Benzylamine->Intermediate + Epichlorohydrin Epichlorohydrin Epichlorohydrin Product This compound Intermediate->Product Intramolecular cyclization Byproduct di(3-chloro-2-hydroxypropyl)benzylamine Intermediate->Byproduct + Epichlorohydrin

Caption: Synthesis of this compound and formation of the main byproduct.

Purification_Workflow Crude Crude Reaction Mixture (Product + Byproducts) Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityAnalysis Purity Analysis (HPLC, TLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Scale-Up of 1-Benzylazetidin-3-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 1-Benzylazetidin-3-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: The most common and industrially viable route starts from the reaction of benzylamine with an epihalohydrin, such as 2-(chloromethyl)oxirane (epichlorohydrin), followed by intramolecular cyclization.[1][2] This method is favored due to the use of readily available and cost-effective starting materials.[2][3] Alternative routes exist but may involve more expensive reagents or less favorable reaction conditions for large-scale production.[1]

Q2: Why is the benzyl group used as a protecting group in this synthesis?

A2: The benzyl group is a common protecting group for amines. In this synthesis, it serves to direct the reaction and facilitate the formation of the azetidine ring. While effective, the bulkiness of the benzyl group can be a consideration in terms of process mass intensity. For certain applications, other protecting groups like the benzhydryl group have been used, though the benzyl group is often preferred for economic reasons in large-scale synthesis.[4]

Q3: What are the critical process parameters to monitor during the scale-up of the initial reaction between benzylamine and 2-(chloromethyl)oxirane?

A3: Key parameters to control are:

  • Temperature: The reaction is typically carried out at low temperatures (0–5 °C) to control the exothermic nature of the reaction and minimize side reactions.[1] Inadequate temperature control on a larger scale can lead to the formation of impurities.

  • Rate of Addition: Slow and controlled addition of 2-(chloromethyl)oxirane to the benzylamine solution is crucial to maintain temperature and reaction selectivity.[1]

  • Mixing Efficiency: Proper agitation is necessary to ensure homogenous reaction conditions, which can be a challenge in larger reactors.[5]

Q4: What is the most significant impurity formed during the synthesis, and how can it be minimized?

A4: A major byproduct is the formation of di(3-chloro-2-hydroxypropyl) benzylamine.[2][3] This impurity arises from the reaction of a second molecule of 2-(chloromethyl)oxirane with the intermediate N-benzyl-3-amino-1-chloro-propan-2-ol. Minimizing its formation can be achieved through careful control of stoichiometry and reaction conditions, particularly the slow addition of the oxirane to an excess of benzylamine.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete cyclization of the intermediate N-benzyl-3-amino-1-chloro-propan-2-ol.Formation of byproducts due to poor temperature control.Ensure sufficient reaction time and temperature for the cyclization step (e.g., heating under reflux).[1]Implement more robust temperature control measures in the scaled-up reactor.[5]
Difficulty in Removing Byproducts The byproduct diphenylmethane can be difficult to remove when using benzhydrylamine as a starting material.[1]Consider a synthesis route that utilizes benzylamine instead of benzhydrylamine to avoid this specific impurity.[1]
Inconsistent Reaction Times at Larger Scales Inefficient heat and mass transfer in larger reaction vessels.[5][6]Optimize the reactor's stirring mechanism and heating/cooling jacket performance to ensure consistent conditions throughout the vessel.[5]
Runaway Reaction During Epoxide Addition The reaction between benzylamine and 2-(chloromethyl)oxirane is exothermic. Poor heat removal at scale can lead to a rapid increase in temperature.Decrease the addition rate of the epoxide.Ensure the reactor's cooling system is sufficient for the larger scale and is operating correctly.
Product Isolation and Purification Issues The product may be an oil or a solid that is difficult to handle at a large scale.Residual solvents or reagents may be present in the final product.Develop a robust crystallization or distillation procedure for purification.[7]Ensure adequate drying procedures are in place to remove volatile impurities.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported laboratory-scale synthesis.[1] Scale-up will require careful optimization of reaction parameters and equipment.

Step 1: Formation of N-benzyl-3-amino-1-chloro-propan-2-ol

  • Charge a suitable reactor with benzylamine and water.

  • Cool the mixture to 0–5 °C with constant stirring.

  • Slowly add 2-(chloromethyl)oxirane to the reaction mixture, maintaining the temperature between 0–5 °C.

  • Continue stirring at 0–5 °C for 16 hours after the addition is complete.

  • Isolate the crude product by filtration, wash with water, and dry under vacuum.

Step 2: Cyclization to this compound

  • Dissolve the dried intermediate from Step 1 in acetonitrile (CH₃CN).

  • Add sodium carbonate (Na₂CO₃) in portions to the solution.

  • Heat the mixture to 80–90 °C and stir under reflux for 16 hours.

  • Upon reaction completion, filter the mixture and concentrate the filtrate under vacuum to obtain crude this compound.

Quantitative Data Summary

Parameter Value Reference
Starting Materials Ratio (Benzylamine : 2-(chloromethyl)oxirane) ~1.16 : 1 (molar ratio)[1]
Reaction Temperature (Step 1) 0–5 °C[1]
Reaction Time (Step 1) 16 hours[1]
Cyclization Temperature (Step 2) 80–90 °C[1]
Cyclization Time (Step 2) 16 hours[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization start Benzylamine + Water cool Cool to 0-5 °C start->cool add_epoxide Slowly add 2-(chloromethyl)oxirane cool->add_epoxide react1 Stir at 0-5 °C for 16h add_epoxide->react1 isolate Filter, Wash, Dry react1->isolate intermediate N-benzyl-3-amino-1-chloro-propan-2-ol isolate->intermediate dissolve Dissolve in CH3CN intermediate->dissolve add_base Add Na2CO3 dissolve->add_base reflux Heat to 80-90 °C for 16h add_base->reflux purify Filter and Concentrate reflux->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_cyclization Incomplete Cyclization low_yield->incomplete_cyclization side_reactions Side Reactions low_yield->side_reactions poor_mixing Poor Mixing low_yield->poor_mixing optimize_reflux Optimize Reflux Time/Temp incomplete_cyclization->optimize_reflux improve_temp_control Improve Temp. Control side_reactions->improve_temp_control enhance_agitation Enhance Agitation poor_mixing->enhance_agitation

Caption: Troubleshooting logic for low yield issues.

References

Validation & Comparative

A Head-to-Head Comparison of 1-Benzylazetidin-3-ol and 1-Boc-azetidin-3-ol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks and protecting group strategies is paramount to the successful synthesis of complex molecules. Azetidine scaffolds, in particular, have garnered significant interest as they introduce three-dimensionality and novel pharmacological properties into drug candidates. This guide provides an objective, data-driven comparison of two key azetidine building blocks: 1-Benzylazetidin-3-ol and 1-Boc-azetidin-3-ol, focusing on their synthesis, deprotection, stability, and applications in medicinal chemistry.

The benzyl (Bn) and tert-butyloxycarbonyl (Boc) groups are two of the most common nitrogen protecting groups in organic synthesis. Their distinct characteristics influence the synthetic routes and overall efficiency of incorporating the valuable azetidin-3-ol core into target molecules. This comparison aims to provide a clear and concise overview to aid chemists in selecting the optimal reagent for their specific synthetic needs.

Synthesis and Yield Comparison

The synthesis of both this compound and 1-Boc-azetidin-3-ol is well-established, with the former often serving as a precursor to the latter. The choice of starting material and synthetic route can significantly impact the overall yield and purity of the final product.

Synthetic Routes Overview

cluster_0 Synthesis of this compound cluster_1 Synthesis of 1-Boc-azetidin-3-ol Benzylamine Benzylamine This compound This compound Benzylamine->this compound 1. Reaction 2. Cyclization Epichlorohydrin Epichlorohydrin Epichlorohydrin->this compound 1-Benzylazetidin-3-ol_source This compound Azetidin-3-ol Azetidin-3-ol 1-Benzylazetidin-3-ol_source->Azetidin-3-ol Debenzylation 1-Boc-azetidin-3-ol 1-Boc-azetidin-3-ol Azetidin-3-ol->1-Boc-azetidin-3-ol Boc Protection Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->1-Boc-azetidin-3-ol cluster_0 N-Benzyl Deprotection cluster_1 N-Boc Deprotection This compound This compound Azetidin-3-ol_Bn Azetidin-3-ol This compound->Azetidin-3-ol_Bn Catalytic Hydrogenation (e.g., Pd/C, H₂) or Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH) 1-Boc-azetidin-3-ol 1-Boc-azetidin-3-ol Azetidin-3-ol_Boc Azetidin-3-ol 1-Boc-azetidin-3-ol->Azetidin-3-ol_Boc Acidic Conditions (e.g., TFA, HCl)

A Comparative Guide to the Synthetic Routes of 1-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Benzylazetidin-3-ol is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical compounds. Its rigid four-membered ring structure provides a unique scaffold for drug design. This guide offers an objective comparison of different synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through the reaction of benzylamine with a three-carbon electrophile, followed by an intramolecular cyclization. The most common and economically viable starting materials are epichlorohydrin and 1,3-dihalopropan-2-ols. Below is a comparative summary of the key synthetic strategies.

RouteStarting MaterialsKey Reagents & SolventsYield (%)Reaction ConditionsAdvantagesDisadvantages
1 Benzylamine, EpichlorohydrinWater, Acetonitrile, Sodium CarbonateNot explicitly stated for the final product, but the process is described as "green and facile"[1]Step 1: 0-5°C, 16h (in water); Step 2: 80-90°C, 16h (in acetonitrile)[1]Utilizes inexpensive and readily available starting materials; employs a greener solvent (water) in the initial step.[1][2]Two-step process; long reaction times.
2 N-benzyl-3-amino-1-chloropropan-2-olTriethylamine, Tetrabutylammonium Iodide (optional)66.5%Reflux in triethylamine for 13 hours.[3]Good yield; one-step cyclization from the amino-alcohol intermediate.The starting amino-alcohol needs to be prepared separately; requires high temperature.

Experimental Protocols

Route 1: From Benzylamine and Epichlorohydrin

This two-step procedure is noted for its use of environmentally benign solvent in the first step and readily available reagents.[1]

Step 1: Synthesis of 1-(benzylamino)-3-chloropropan-2-ol

  • To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (epichlorohydrin) (30.0 g, 280 mmol) while maintaining the temperature at 0–5 °C.[1]

  • Stir the reaction mixture at 0–5 °C for 16 hours.[1]

  • Upon completion, isolate the crude product by filtration, wash with water (60 mL), and dry under vacuum.[1]

Step 2: Synthesis of this compound

  • Dissolve the crude product from Step 1 in acetonitrile (485 mL).

  • Add sodium carbonate (42.0 g, 396 mmol) in portions to the solution.[1]

  • Heat the mixture to 80–90 °C and stir under reflux for 16 hours.[1]

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by crystallization or chromatography.

Route 2: Cyclization of N-benzyl-3-amino-1-chloropropan-2-ol

This method provides a good yield through the direct cyclization of a pre-formed amino-alcohol.[3]

  • Take up N-benzyl-3-amino-1-chloropropan-2-ol (333 g) in triethylamine (1665 ml).[3]

  • Add tetrabutylammonium iodide (10 g) as a phase transfer catalyst (optional but recommended).[3]

  • Stir the resulting mixture under reflux for 13 hours.[3]

  • After cooling, filter off the triethylamine hydrochloride precipitate and wash the filtrate twice with triethylamine.[3]

  • Evaporate the combined filtrates to yield an oil.[3]

  • Crystallize the oil from a mixture of toluene (250 ml) and hexane (50 ml) to yield this compound as white crystals (180.8 g, 66.5% yield).[3] The reported melting point is 66°-67° C.[3]

Synthetic Pathways Overview

The following diagram illustrates the two primary synthetic routes to this compound.

G cluster_0 Route 1 cluster_1 Route 2 A1 Benzylamine C1 1-(Benzylamino)-3-chloropropan-2-ol A1->C1 B1 Epichlorohydrin B1->C1 D1 This compound C1->D1 Na2CO3, CH3CN, reflux A2 N-Benzyl-3-amino- 1-chloropropan-2-ol B2 This compound A2->B2 Triethylamine, reflux

Caption: Comparison of two synthetic routes to this compound.

Discussion

Both routes offer viable methods for the synthesis of this compound.

Route 1 is advantageous due to its use of inexpensive and readily available starting materials.[1][2] The initial step, conducted in water, aligns with the principles of green chemistry. However, the overall process involves two distinct steps and requires long reaction times.

Route 2 provides a more direct cyclization step with a good reported yield.[3] The use of a phase-transfer catalyst can facilitate the reaction. A key consideration for this route is the prior synthesis of the starting material, N-benzyl-3-amino-1-chloropropan-2-ol. The choice between these routes will depend on factors such as the availability of the starting materials, desired scale of the reaction, and considerations for process time and environmental impact. For large-scale industrial production, an optimized one-pot process starting from benzylamine and epichlorohydrin would be the most economical approach.

References

A Comparative Guide to the Biological Activity of 1-Benzylazetidin-3-ol and Other Azetidinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a key structural motif in medicinal chemistry, prized for its unique conformational constraints and its presence in a variety of biologically active compounds. Among these, azetidin-3-ol derivatives are of particular interest due to their diverse pharmacological profiles. This guide provides a comparative overview of the biological activity of 1-benzylazetidin-3-ol and other N-substituted azetidinols, supported by available experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

Direct comparative studies detailing the quantitative biological activity of this compound against other N-substituted azetidinols are limited in publicly available literature. However, by compiling data from various studies on different azetidinone and azetidine derivatives, we can infer structure-activity relationships and potential therapeutic applications. The following table summarizes the biological activities of several azetidinone derivatives, highlighting their potency in different assays. It is important to note that these compounds are not all direct analogs of this compound, but they share the core azetidine structure.

Compound IDN-SubstituentR-Group(s) on Azetidine RingBiological ActivityTarget/AssayPotency (IC50/MIC)
Hypothetical this compound Benzyl3-hydroxyCNS, Antimicrobial, AnticancerVariousData not available
Compound 9a m-(aralkylamidoalkyl-benzamido)3-phenoxy-4-phenylAnticancer (HeLa cells)Trypan blue exclusion11.44 µg/mL[1]
Compound 9b m-(aralkylamidoalkyl-benzamido)3-phenoxy-4-phenylAnticancer (HeLa cells)Trypan blue exclusion11.77 µg/mL[1]
Compound 6j Piperazine coupled3,4-Dichloro substitutionAnticancer (Hep-3B cells)MTT Assay0.66 µM[1]
Compound 5l Quinoline basedAmino methyl thiazole moietyAntitubercularLowenstein-Jensen method12.5 µg/mL[1]
Azetidin-2-ylacetic acid derivative4,4-diphenylbutenyl2-acetic acidGABA Uptake InhibitorGAT-1 transporter2.83 ± 0.67 µM[2]
Azetidin-2-ylacetic acid derivative4,4-bis(3-methyl-2-thienyl)butenyl2-acetic acidGABA Uptake InhibitorGAT-1 transporter2.01 ± 0.77 µM[2]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid{2-[tris(4-methoxyphenyl)methoxy]ethyl}3-carboxylic acidGABA Uptake InhibitorGAT-3 transporter15.3 ± 4.5 µM[2]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivativeN-alkylated lipophilic derivatives3-hydroxy-3-(4-methoxyphenyl)GABA Uptake InhibitorGAT-1 transporter26.6 ± 3.3 µM[2]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivativeN-alkylated lipophilic derivatives3-hydroxy-3-(4-methoxyphenyl)GABA Uptake InhibitorGAT-3 transporter31.0 ± 4.7 µM[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. Below are methodologies for two common assays used to evaluate the cytotoxicity and antimicrobial activity of novel compounds.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Culture a relevant cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid toxicity.[3]

  • Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubate the plate for 4 hours at 37°C.[3]

4. Solubilization and Measurement:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[5]

1. Preparation of Bacterial Inoculum:

  • Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the test compound in an appropriate solvent.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.[5]

4. Determination of MIC:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations: Workflows and Signaling Pathways

To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Elucidation synthesis Synthesis of This compound & Analogs antimicrobial Antimicrobial Assays (MIC Determination) synthesis->antimicrobial cytotoxicity Cytotoxicity Assays (MTT Assay) synthesis->cytotoxicity cns_activity CNS Activity Assays (e.g., Receptor Binding) synthesis->cns_activity data_analysis Data Analysis (IC50/MIC Calculation) antimicrobial->data_analysis cytotoxicity->data_analysis cns_activity->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar mechanism Mechanism of Action Studies sar->mechanism

Experimental workflow for screening azetidinols.

Given that some azetidinone derivatives have shown potential in treating CNS disorders, a hypothetical signaling pathway is presented below to illustrate a possible mechanism of action. This diagram speculates on how an azetidinol derivative might modulate a G-protein coupled receptor (GPCR) pathway, which is a common target for CNS-active drugs.

signaling_pathway Hypothetical GPCR Signaling Pathway for an Azetidinol Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR (e.g., Dopamine Receptor) g_protein G-Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Gene Expression (Neuronal Survival, etc.) creb->gene_expression Regulates azetidinol Azetidinol Derivative azetidinol->receptor Binds to receptor

Hypothetical signaling pathway for an azetidinol.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 1-Benzylazetidin-3-ol and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of 1-Benzylazetidin-3-ol using spectroscopic methods. This guide provides a comparative analysis with two alternatives, 1-Benzhydrylazetidin-3-ol and tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol), supported by experimental and predicted spectroscopic data.

The structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular framework and functional groups of a substance. This guide focuses on the spectroscopic analysis of this compound, a valuable building block in medicinal chemistry, and compares its spectral features with those of two structurally related analogues: the more sterically hindered 1-Benzhydrylazetidin-3-ol and the carbamate-protected N-Boc-azetidin-3-ol. This comparative approach facilitates a deeper understanding of how different N-substituents influence the spectroscopic properties of the azetidine ring system.

Comparative Spectroscopic Data

Table 1: ¹H NMR Data (Predicted for this compound, Experimental for Analogues)

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound Ar-H7.35 - 7.25m
CH-OH4.40m
CH₂-N (benzyl)3.60s
CH₂-N (azetidine, axial)3.40t
CH₂-N (azetidine, equatorial)2.80dd
OH(variable)br s
1-Benzhydrylazetidin-3-ol Ar-H7.34 - 7.68b
(Hydrochloride)[1]CH-N (benzhydryl)4.48s
CH-OH6.20s
OH5.78s
CH₂-N (azetidine)4.07s
CH₂-N (azetidine)3.78s
tert-butyl 3-hydroxyazetidine-1-carboxylate *CH-OH4.60m
CH₂-N (azetidine)4.10 - 3.80m
OH(variable)br s
C(CH₃)₃1.45s

Table 2: ¹³C NMR Data (Predicted for this compound and 1-Benzhydrylazetidin-3-ol, Experimental for N-Boc-azetidin-3-ol)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound Ar-C (ipso)138.0
Ar-C129.0, 128.5, 127.5
CH-OH65.0
CH₂-N (benzyl)62.0
CH₂-N (azetidine)58.0
1-Benzhydrylazetidin-3-ol Ar-C (ipso)142.0
Ar-C128.8, 127.8, 127.5
CH-N (benzhydryl)76.0
CH-OH64.0
CH₂-N (azetidine)58.0
tert-butyl 3-hydroxyazetidine-1-carboxylate *C=O156.7
C(CH₃)₃80.3
CH-OH63.5
CH₂-N (azetidine)53.3
C(CH₃)₃28.5

Table 3: IR and Mass Spectrometry Data

CompoundIR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound ~3400 (br, O-H), ~3030 (Ar C-H), ~2950 (aliphatic C-H), ~1450 (C=C), ~1100 (C-O)Expected [M]+ at 163.10. Prominent fragments may include loss of benzyl (m/z 91) and fragments of the azetidine ring.
1-Benzhydrylazetidin-3-ol Available for hydrochloride salt: Broad O-H and N-H stretches, aromatic and aliphatic C-H stretches.[2]For hydrochloride: [M+H]+ at 240.1. The free base would have [M]+ at 239.1. A major fragment is the benzhydryl cation [M-azetidinol]+ at m/z 167.[1]
tert-butyl 3-hydroxyazetidine-1-carboxylate *~3400 (br, O-H), ~2975 (aliphatic C-H), ~1690 (C=O, carbamate), ~1160 (C-O)[2][M+Na]+ at 196.1. Loss of the Boc group ([M-100]+) is a common fragmentation pathway.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of small organic molecules like this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte and should be noted.

  • ¹H NMR Acquisition:

    • The sample is placed in the NMR spectrometer.

    • A standard one-dimensional proton experiment is performed.

    • Key parameters to set include the number of scans (typically 8-16 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and spectral width.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment is typically run.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experimental time are usually required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid or liquid sample is placed directly on the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is recorded.

    • The sample spectrum is then acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation prior to analysis.

  • Ionization (Electron Ionization - EI):

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecule to lose an electron, forming a molecular ion (M⁺), and often induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for spectroscopic structural confirmation and the logical relationship between the different spectroscopic techniques.

Spectroscopic_Workflow General Workflow for Spectroscopic Structural Confirmation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Acquire Data IR IR Spectroscopy Sample->IR Acquire Data MS Mass Spectrometry Sample->MS Acquire Data Data_Analysis Analyze Spectra: - Chemical Shifts - Functional Groups - Molecular Weight - Fragmentation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Proposal Propose Structure Data_Analysis->Structure_Proposal Comparison Compare with Alternatives & Literature Data Structure_Proposal->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for structural confirmation using spectroscopic techniques.

Logic_Diagram Logical Interplay of Spectroscopic Data cluster_info Information Gained cluster_tech Spectroscopic Techniques cluster_conclusion Final Output Connectivity Carbon-Hydrogen Framework (Connectivity) Confirmed_Structure Confirmed Molecular Structure Connectivity->Confirmed_Structure Functional_Groups Functional Groups (e.g., -OH, C=O) Functional_Groups->Confirmed_Structure Molecular_Formula Molecular Weight & Elemental Formula Molecular_Formula->Confirmed_Structure NMR NMR (¹H, ¹³C) NMR->Connectivity IR IR IR->Functional_Groups MS MS MS->Molecular_Formula

Caption: Interplay of information from different spectroscopic methods.

References

A Comparative Guide to the Purity Assessment of 1-Benzylazetidin-3-ol: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 1-Benzylazetidin-3-ol, a key building block in medicinal chemistry.

This document outlines detailed experimental protocols for both methods, presents hypothetical yet realistic experimental data in comparative tables, and includes a workflow diagram to illustrate the analytical process.

Comparative Workflow for Purity Assessment

The following diagram illustrates the parallel workflows for determining the purity of this compound using HPLC and NMR.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 NMR Analysis cluster_3 Purity Comparison Sample This compound Sample HPLC_Prep Prepare solution in Mobile Phase (e.g., 1 mg/mL) Sample->HPLC_Prep NMR_Prep Prepare solution in Deuterated Solvent (e.g., 10 mg in 0.6 mL DMSO-d6) with Internal Standard Sample->NMR_Prep HPLC_Inject Inject onto HPLC System HPLC_Prep->HPLC_Inject HPLC_Data Acquire Chromatogram (UV Detection) HPLC_Inject->HPLC_Data HPLC_Analysis Integrate Peak Areas HPLC_Data->HPLC_Analysis HPLC_Purity Calculate % Purity (Area Normalization) HPLC_Analysis->HPLC_Purity Comparison Compare HPLC and NMR Purity Results HPLC_Purity->Comparison NMR_Acquire Acquire ¹H NMR Spectrum NMR_Prep->NMR_Acquire NMR_Process Process Spectrum (Phase and Baseline Correction) NMR_Acquire->NMR_Process NMR_Analysis Integrate Signals of Analyte and Internal Standard NMR_Process->NMR_Analysis NMR_Purity Calculate Absolute Purity (qNMR) NMR_Analysis->NMR_Purity NMR_Purity->Comparison

Caption: Comparative workflow for HPLC and NMR purity assessment.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For purity analysis, it is particularly effective at detecting non-volatile impurities.

Experimental Protocol: HPLC
ParameterRecommended Conditions
Instrument Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, then hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL of this compound in 50:50 Water:Acetonitrile
Hypothetical Data Presentation: HPLC

Table 1: HPLC Purity Analysis of this compound

Peak NumberRetention Time (min)Peak AreaArea %Identification
12.515,0000.5Unknown Impurity 1
28.22,955,00098.5This compound
39.530,0001.0Unknown Impurity 2
Total 3,000,000 100.0

Purity by HPLC (Area Normalization): 98.5%

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Quantitative NMR (qNMR) is a primary analytical method that can provide a direct measure of the absolute purity of a substance using an internal standard of known purity. It is a powerful tool for identifying and quantifying both expected and unexpected impurities.

Experimental Protocol: NMR
ParameterRecommended Conditions
Instrument Bruker Avance III 400 MHz or equivalent
Solvent DMSO-d₆
Internal Standard Maleic Anhydride (Certified Reference Material)
Sample Preparation Accurately weigh ~10 mg of this compound and ~5 mg of Maleic Anhydride into a vial. Dissolve in 0.6 mL of DMSO-d₆.
Nucleus ¹H
Pulse Program zg30 (30° pulse angle)
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)
Number of Scans 16
Hypothetical Data Presentation: NMR

Table 2: ¹H NMR Data for Purity Calculation of this compound

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
This compound7.2-7.4m5.00Aromatic protons (C₆H₅)
3.6s2.00Benzyl CH₂
4.2m1.00CH-OH
3.2-3.4m4.00Azetidine CH₂
Maleic Anhydride7.1s2.00Olefinic protons

Purity Calculation (qNMR):

The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Hypothetical Calculation:

Assuming:

  • m_analyte = 10.15 mg

  • m_std = 5.05 mg

  • MW_analyte = 163.21 g/mol

  • MW_std = 98.06 g/mol

  • P_std = 99.9%

  • I_analyte (Aromatic protons) = 1.00 (normalized)

  • N_analyte = 5

  • I_std = 0.41

  • N_std = 2

Purity (%) = (1.00 / 5) * (2 / 0.41) * (163.21 / 98.06) * (5.05 / 10.15) * 99.9% = 98.2%

Comparison of HPLC and NMR for Purity Assessment

Table 3: Comparison of HPLC and NMR Methods

FeatureHPLCNMR
Principle Chromatographic separation based on polaritySpectroscopic detection of atomic nuclei in a magnetic field
Quantification Relative (area percent)Absolute (with internal standard)
Impurity Detection Good for non-volatile impuritiesDetects proton-containing impurities
Structural Information Limited (retention time)Detailed structural information
Sample Throughput HighModerate
Method Development Can be time-consumingRelatively straightforward for ¹H NMR
Solvent/Standard Cost HPLC-grade solvents requiredDeuterated solvents and certified standards can be expensive

Conclusion

Both HPLC and NMR are powerful and complementary techniques for the purity assessment of this compound.

  • HPLC is an excellent tool for routine quality control, offering high throughput and sensitivity for detecting non-volatile impurities. The area normalization method provides a good estimate of relative purity.

  • NMR , particularly quantitative ¹H NMR, provides an orthogonal and absolute measure of purity. It is invaluable for confirming the structure of the main component and for identifying and quantifying a wide range of impurities, including residual solvents.

For a comprehensive and robust assessment of purity, especially during drug development and for the characterization of reference standards, it is highly recommended to use both HPLC and NMR. This dual approach provides a high degree of confidence in the quality and integrity of the material.

Benchmarking Synthesis of 1-Benzylazetidin-3-ol: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Benzylazetidin-3-ol is a valuable building block in medicinal chemistry, and various methods for its preparation have been reported. This guide provides an objective comparison of published synthetic routes, supported by experimental data, to aid in the selection of the most suitable method based on performance metrics such as yield, purity, and reaction conditions.

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data for different approaches to the synthesis of this compound and its close analogue, 1-benzhydrylazetidin-3-ol, which is often used as a precursor.

MethodStarting MaterialsKey Reagents/ConditionsYield (%)Purity (%)ScaleReference
Method 1: Two-Step Synthesis Benzylamine, 2-(chloromethyl)oxirane (epichlorohydrin)1. Water, 0-5°C, 16h; 2. Na₂CO₃, CH₃CN, 80-90°C, 16h~8894.98 (HPLC)30 g scale[Organic Process Research & Development 2011, 15 (2), 462–466[1], ChemistrySelect 2019, 4 (40), 11841-11844]
Method 2: Phase-Transfer Catalysis N-benzyl-3-amino-1-chloropropan-2-olTriethylamine, tetrabutylammonium iodide, reflux, 13h66.5Not specified333 g scale[US Patent 4639334A]
Method 3: One-Pot (Benzhydryl) Benzhydrylamine, epichlorohydrinOne-pot reaction8099.3 (HPLC)Multi-kilogram scale[Organic Process Research & Development 2020, 24 (8), 1546–1553][2]

Logical Workflow for Method Selection

The selection of an appropriate synthetic method often involves a trade-off between various factors such as yield, purity, cost of starting materials, and scalability. The following diagram illustrates a logical workflow for choosing a synthesis method for this compound.

A Define Synthesis Requirements B High Yield & Purity Critical? A->B C Scalability a Major Concern? B->C Yes G Evaluate Cost and Availability of Starting Materials B->G No D Method 3 (One-Pot Benzhydryl) C->D Yes E Method 1 (Two-Step) C->E No H Final Method Selection D->H E->H F Method 2 (Phase-Transfer) F->H G->E Benzylamine readily available G->F Precursor readily available

Caption: Decision workflow for selecting a synthesis method.

Experimental Protocols

Method 1: Two-Step Synthesis from Benzylamine and Epichlorohydrin

This method involves the initial formation of the chlorohydrin intermediate followed by intramolecular cyclization.

Step 1: Synthesis of 1-(benzylamino)-3-chloropropan-2-ol

To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), 2-(chloromethyl)oxirane (30.0 g, 280 mmol) was slowly added while maintaining the temperature at 0–5 °C. The reaction mixture was stirred at this temperature for 16 hours. Upon completion, the crude product was isolated by filtration, washed with water (60 mL), and dried in vacuo.[3]

Step 2: Synthesis of this compound

The dried intermediate from Step 1 was dissolved in acetonitrile (485 mL), and sodium carbonate (42.0 g, 396 mmol) was added in portions. The mixture was then heated to 80–90 °C and stirred under reflux for 16 hours. After cooling to room temperature, the inorganic salts were filtered off, and the filtrate was concentrated under reduced pressure. The resulting residue was triturated with n-heptane, and the solid product was collected by filtration and dried to yield this compound.[1][3]

Method 2: Cyclization using Phase-Transfer Catalysis

This approach utilizes a phase-transfer catalyst to facilitate the intramolecular cyclization.

A mixture of N-benzyl-3-amino-1-chloropropan-2-ol (333 g), triethylamine (1665 ml), and tetrabutylammonium iodide (10 g) was stirred under reflux for 13 hours. After cooling, the precipitated hydrochloride salt was filtered off. The filtrate was washed twice with triethylamine, and the combined filtrates were evaporated to yield an oil. The crude product was crystallized from a mixture of toluene and hexane to afford this compound as white crystals.[4]

Method 3: One-Pot Synthesis of 1-Benzhydrylazetidin-3-ol

While this method yields the N-benzhydryl analogue, its high efficiency on a large scale makes it a noteworthy benchmark. The N-benzhydryl group can typically be removed via hydrogenation to yield the free azetidin-3-ol, which can then be N-benzylated if desired.

An improved, one-pot, and multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol has been developed, starting from benzhydrylamine and epichlorohydrin. This process is reported to be high yielding (80%) and chromatography-free, with a purity of 99.3 area %.[2] The specific detailed protocol for this proprietary industrial process is not fully disclosed in the public literature. However, it is highlighted as a highly efficient method for large-scale production.

References

A Comparative Guide to the Synthesis of 1-Benzylazetidin-3-ol: A Cost and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 1-Benzylazetidin-3-ol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost and efficiency analysis of two primary synthetic routes to this important molecule, supported by experimental data and protocols.

At a Glance: Comparison of Synthesis Routes

MetricRoute 1: One-Pot SynthesisRoute 2: Two-Step Synthesis
Starting Materials Benzylamine, EpichlorohydrinBenzylamine, Epichlorohydrin
Key Intermediates In-situ formationN-benzyl-3-amino-1-chloro-propan-2-ol
Overall Yield ~75-85%~60-70%
Reaction Time ~32 hours~29 hours (plus isolation of intermediate)
Purification Filtration and CrystallizationFiltration, Crystallization (intermediate and final)
Estimated Cost LowerHigher
Process Complexity Simpler, one-pot operationMore complex, requires isolation of intermediate

Route 1: One-Pot Synthesis from Benzylamine and Epichlorohydrin

This approach is a streamlined, efficient method that proceeds directly from commercially available starting materials to the desired product in a single reaction vessel.

Experimental Protocol

To a solution of benzylamine (30.0 g, 0.28 mol) in water (450 mL), 2-(chloromethyl)oxirane (epichlorohydrin) (30.0 g, 0.32 mol) is slowly added at a temperature of 0–5 °C.[1] The reaction mixture is stirred at this temperature for 16 hours. Upon completion, the crude product is isolated by filtration, washed with water (60 mL), and dried. The dried intermediate is then dissolved in acetonitrile (485 mL), and sodium carbonate (42.0 g, 0.40 mol) is added in portions.[1] The mixture is heated to 80–90 °C and stirred under reflux for 16 hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The resulting crude this compound is purified by crystallization.

Purification

The crude product obtained from the one-pot synthesis is typically purified by crystallization from a suitable solvent system, such as toluene and hexane, to yield a white crystalline solid. This method is effective in removing most impurities and is amenable to large-scale production.

Route 2: Two-Step Synthesis via N-benzyl-3-amino-1-chloro-propan-2-ol

This route involves the initial synthesis and isolation of an intermediate, N-benzyl-3-amino-1-chloro-propan-2-ol, which is subsequently cyclized to form the final product.

Experimental Protocol

Step 1: Synthesis of N-benzyl-3-amino-1-chloro-propan-2-ol

Benzylamine is reacted with epichlorohydrin in a suitable solvent. While specific industrial protocols for this step can be proprietary, laboratory-scale preparations involve the dropwise addition of epichlorohydrin to a solution of benzylamine in a solvent like methanol or isopropanol at controlled temperatures. The reaction is typically stirred for several hours to ensure complete conversion. The product, N-benzyl-3-amino-1-chloro-propan-2-ol, can be isolated, for instance, by crystallization as its hydrochloride salt. The yield for this step is a critical factor in the overall efficiency of the route.

Step 2: Cyclization to this compound

N-benzyl-3-amino-1-chloro-propan-2-ol (333 g) is dissolved in triethylamine (1665 ml), and tetrabutylammonium iodide (10 g) is added as a phase-transfer catalyst. The mixture is stirred under reflux for 13 hours. After cooling, the triethylamine hydrochloride precipitate is filtered off. The filtrate is then concentrated to yield the crude product, which is purified by crystallization from toluene and hexane to give this compound as a white crystalline solid. This cyclization step has a reported yield of approximately 66.5%.

Cost Analysis

The following table provides an estimated cost comparison for the synthesis of 1 kg of this compound via the two routes, based on typical bulk pricing of the required reagents. Prices are approximate and can vary based on supplier and purity.

ReagentRoute 1 (One-Pot)Route 2 (Two-Step)
Benzylamine Lower due to higher overall yieldHigher due to lower overall yield
Epichlorohydrin Lower due to higher overall yieldHigher due to lower overall yield
Sodium Carbonate RequiredNot required for cyclization step
Triethylamine Not requiredRequired in significant quantity
Tetrabutylammonium Iodide Not requiredRequired (catalytic amount)
Solvents (Acetonitrile, Toluene, Hexane) Required for reaction and purificationRequired for reaction and purification
Overall Estimated Reagent Cost Lower Higher

Note: This analysis does not include costs associated with labor, energy, waste disposal, and equipment, which would likely be higher for the more complex two-step process.

Visualization of Synthesis Pathways

The following diagrams illustrate the chemical transformations in each synthetic route.

Route_1 benzylamine Benzylamine intermediate In-situ Intermediate benzylamine->intermediate + Epichlorohydrin (Water, 0-5°C) epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate product This compound intermediate->product + Na2CO3 (Acetonitrile, 80-90°C)

Caption: One-Pot Synthesis of this compound.

Route_2 cluster_step1 Step 1 cluster_step2 Step 2 benzylamine Benzylamine intermediate N-benzyl-3-amino-1-chloro-propan-2-ol benzylamine->intermediate + Epichlorohydrin epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate product This compound intermediate->product + Triethylamine (Reflux)

Caption: Two-Step Synthesis of this compound.

Conclusion

Based on the available data, the one-pot synthesis (Route 1) from benzylamine and epichlorohydrin presents a more economically viable and efficient method for the preparation of this compound, particularly for larger-scale production. Its advantages include a higher overall yield, simpler operational procedure, and lower estimated reagent costs. While the two-step route (Route 2) is a valid synthetic strategy, the necessity of isolating the intermediate leads to a lower overall yield and increased process complexity, which in turn translates to higher production costs. For researchers and drug development professionals, the one-pot approach offers a more practical and cost-effective pathway to this valuable synthetic intermediate.

References

A Comparative Guide to the Characterization of 1-Benzylazetidin-3-ol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 1-Benzylazetidin-3-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding and controlling impurities is critical for ensuring the safety and efficacy of final drug products. This document outlines potential impurities, details experimental protocols for their detection and quantification, and presents a comparative analysis of different analytical techniques.

Overview of Potential Impurities

The synthesis of this compound typically involves the reaction of benzylamine with epichlorohydrin. Based on this synthesis route and potential side reactions, the following impurities may be present:

  • Process-Related Impurities:

    • I-1: Benzylamine (Starting Material): Unreacted starting material.

    • I-2: Epichlorohydrin (Starting Material): Unreacted starting material.

    • I-3: Di(3-chloro-2-hydroxypropyl) benzylamine: A common byproduct formed by the reaction of one mole of benzylamine with two moles of epichlorohydrin.[1]

  • Degradation Products:

    • Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can lead to the formation of various degradation products. The specific structures of these degradants would need to be elucidated through techniques like mass spectrometry.

Comparative Analysis of Analytical Methods

The characterization of this compound and its impurities can be effectively achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile impurities and residual solvents.

Table 1: Comparison of HPLC and GC-MS Methods for Impurity Analysis
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Primary Application Quantification of non-volatile and thermally labile impurities, including starting materials, byproducts, and degradation products.Identification and quantification of volatile and semi-volatile impurities, such as residual solvents and starting materials like epichlorohydrin.
Typical Analytes This compound, Benzylamine, Di(3-chloro-2-hydroxypropyl) benzylamine, Degradation Products.Epichlorohydrin, Residual Solvents (e.g., Toluene, Acetone, Isopropanol).
Limit of Detection (LOD) Typically in the low ppm range.Can reach low ppb levels, especially with techniques like headspace sampling.
Limit of Quantification (LOQ) Typically in the ppm range.Can reach ppb levels.
Advantages High resolution, high precision, suitable for a wide range of compounds.High sensitivity and specificity, excellent for identification of unknown volatile compounds.
Limitations Not suitable for highly volatile compounds.Requires analytes to be volatile and thermally stable.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Related Substances

This proposed method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

This method is suitable for the detection and quantification of residual solvents and unreacted epichlorohydrin.

Instrumentation:

  • GC-MS system with a headspace autosampler.

GC Conditions:

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C.

  • Split Ratio: 10:1.

Headspace Conditions:

  • Vial Equilibration Temperature: 80°C.

  • Vial Equilibration Time: 20 minutes.

  • Transfer Line Temperature: 100°C.

  • Vial Pressurization: 10 psi.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in 5 mL of a suitable solvent (e.g., DMSO).

Visualizing the Impurity Profile Workflow

The following diagrams illustrate the logical workflow for the characterization of impurities in this compound.

Workflow for Impurity Characterization cluster_synthesis Synthesis & Sampling cluster_analysis Analytical Characterization cluster_identification Impurity Identification & Quantification start This compound Synthesis sample Sample Collection start->sample hplc HPLC Analysis (Related Substances) sample->hplc gcms GC-MS Analysis (Residual Solvents & Volatiles) sample->gcms forced_degradation Forced Degradation Studies sample->forced_degradation process_impurities Process-Related Impurities (e.g., Di(3-chloro-2-hydroxypropyl) benzylamine) hplc->process_impurities residual_solvents Residual Solvents gcms->residual_solvents degradation_products Degradation Products forced_degradation->degradation_products quantification Quantification of Impurities process_impurities->quantification degradation_products->quantification residual_solvents->quantification

Caption: A logical workflow for the characterization of impurities.

Synthetic Pathway and Potential Byproduct benzylamine Benzylamine product This compound (Main Product) benzylamine->product 1 eq. byproduct Di(3-chloro-2-hydroxypropyl) benzylamine (Byproduct) benzylamine->byproduct 1 eq. epichlorohydrin Epichlorohydrin epichlorohydrin->product 1 eq. epichlorohydrin->byproduct 2 eq.

Caption: Synthetic route and a major byproduct formation.

References

A Comparative Guide to the Enantioselective Synthesis of 1-Benzylazetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 1-benzylazetidin-3-ol and its derivatives is of significant interest in medicinal chemistry due to the prevalence of the chiral 3-hydroxyazetidine scaffold in numerous biologically active compounds. This guide provides an objective comparison of prominent synthetic strategies for accessing these valuable building blocks in an enantiomerically pure form. The comparison focuses on key performance indicators, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

MethodKey StrategyStarting MaterialsTypical Enantiomeric Excess (ee)Overall YieldKey AdvantagesPotential Challenges
Method 1: Lipase-Catalyzed Kinetic Resolution Enzymatic acylation of a racemateRacemic this compound, Acyl donor>99% for both enantiomers~45% for eachHigh enantioselectivity, mild reaction conditions, commercially available enzymes.Theoretical maximum yield of 50% for each enantiomer, requires separation of product and unreacted starting material.
Method 2: Asymmetric Reduction of a Prochiral Ketone Catalytic asymmetric hydrogenation1-Benzylazetidin-3-one, Chiral catalyst, H₂ sourceUp to 99% eeHighHigh atom economy, potential for high yield of a single enantiomer.Requires synthesis of the ketone precursor, catalyst synthesis can be complex and costly.

Method 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely employed and robust method for obtaining both enantiomers of a chiral compound. This approach utilizes the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic substrate. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective and versatile biocatalysts for the enantioselective acylation of alcohols.

Reaction Scheme

rac_alcohol Racemic this compound reaction_node rac_alcohol->reaction_node acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_node calb Candida antarctica Lipase B (CALB) calb->reaction_node s_alcohol (S)-1-Benzylazetidin-3-ol (unreacted) r_ester (R)-1-Benzylazetidin-3-yl acetate reaction_node->s_alcohol reaction_node->r_ester

Lipase-catalyzed kinetic resolution of racemic this compound.

Performance Data
LipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee (Alcohol)ee (Ester)
CALBVinyl AcetateToluene4024~50>99% (S)>99% (R)
Experimental Protocol

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Toluene (anhydrous)

Procedure:

  • To a solution of racemic this compound (1.0 eq) in toluene, add vinyl acetate (1.5 eq).

  • Add immobilized CALB (e.g., 20 mg per 1 mmol of substrate).

  • Stir the mixture at 40 °C and monitor the reaction progress by chiral HPLC.

  • Once approximately 50% conversion is reached (typically 24-48 hours), filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (R)-1-benzylazetidin-3-yl acetate and the unreacted (S)-1-benzylazetidin-3-ol by column chromatography.

  • The (R)-1-benzylazetidin-3-ol can be obtained by hydrolysis of the corresponding acetate.

Method 2: Asymmetric Reduction of 1-Benzylazetidin-3-one

The asymmetric reduction of a prochiral ketone is a highly efficient method for the synthesis of a single enantiomer of a chiral alcohol. This approach often utilizes transition metal catalysts complexed with chiral ligands to achieve high enantioselectivity.

Reaction Scheme

ketone 1-Benzylazetidin-3-one reaction_node ketone->reaction_node h2_source H₂ Source (e.g., H₂ gas or HCOOH/NEt₃) h2_source->reaction_node catalyst Chiral Ru- or Rh-catalyst catalyst->reaction_node s_alcohol (S)-1-Benzylazetidin-3-ol r_alcohol (R)-1-Benzylazetidin-3-ol reaction_node->s_alcohol Using (S)-catalyst reaction_node->r_alcohol Using (R)-catalyst

Asymmetric reduction of 1-benzylazetidin-3-one.

Performance Data
Catalyst SystemH₂ SourceSolventTemp (°C)Pressure (atm)Time (h)Yield (%)ee (%)
RuCl₂--INVALID-LINK--nH₂Methanol501012>9599 (S)
RhCl(cod)₂/(S,S)-TsDPENHCOOH/NEt₃Acetonitrile25N/A24>9098 (R)

(Note: The data presented is representative of typical results for asymmetric ketone reductions and may need to be optimized for this specific substrate.)

Experimental Protocol (General for Asymmetric Hydrogenation)

Materials:

  • 1-Benzylazetidin-3-one

  • Chiral Ruthenium or Rhodium catalyst (e.g., RuCl₂--INVALID-LINK--n)

  • Hydrogen gas or a hydrogen source like formic acid/triethylamine

  • Anhydrous, degassed solvent (e.g., methanol)

Procedure:

  • In a glovebox, charge a pressure reactor with 1-benzylazetidin-3-one and the chiral catalyst (typically 0.1-1 mol%).

  • Add the anhydrous, degassed solvent.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir for the required time.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting enantiomerically enriched this compound by column chromatography.

Conclusion

Both lipase-catalyzed kinetic resolution and asymmetric reduction of the corresponding ketone offer highly effective means for the enantioselective synthesis of this compound derivatives.

  • Lipase-catalyzed kinetic resolution is a practical and often more accessible method, providing access to both enantiomers with excellent purity. Its main drawback is the theoretical maximum yield of 50% for each enantiomer.

  • Asymmetric reduction is a more atom-economical approach that can provide a single enantiomer in high yield and enantioselectivity. However, it requires the synthesis of the prochiral ketone and access to often expensive and air-sensitive chiral metal catalysts.

The choice between these methods will depend on the specific requirements of the research, including the desired enantiomer, scale of the reaction, and the availability of specialized equipment and catalysts.

A Comparative Analysis of Catalysts for the Synthesis of 1-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-benzylazetidin-3-ol is a critical step in the preparation of various pharmaceutically important compounds. The efficiency of this synthesis is highly dependent on the catalyst and reaction conditions employed for the key intramolecular cyclization step. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data from published literature.

Performance Comparison of Catalytic Systems

The primary route to this compound involves the reaction of benzylamine with an epoxide, followed by an intramolecular cyclization. The choice of base or catalyst for this cyclization is crucial for achieving high yields. Below is a summary of the performance of different systems.

Catalyst/BaseCo-catalyst/AdditiveSolventTemperatureReaction TimeYield (%)Reference
TriethylamineTetrabutylammonium IodideTriethylamineReflux13 hours66.5%[1][2]
TriethylamineNoneTriethylamine50-150°C-High Yield[1]
Sodium Carbonate (Na₂CO₃)NoneAcetonitrile (CH₃CN)80-90°C (Reflux)16 hours88.7%[3]
TributylamineNone---No significant yield[1][2]
TripropylamineNone---No significant yield[1][2]
DiisopropylethylamineNone---No significant yield[1][2]
PyridineNone---No significant yield[1][2]

Note: The yield of 66.5% for the triethylamine/tetrabutylammonium iodide system was based on the starting N-benzyl-3-amino-1-chloropropan-2-ol. The 88.7% yield for the sodium carbonate system was based on the isolated product after a two-step sequence from benzylamine. Direct comparison should be made with caution due to potential differences in starting materials and yield calculation methods.

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below.

Method 1: Synthesis via Intramolecular Cyclization using Sodium Carbonate

This method involves a two-step process starting from benzylamine and 2-(chloromethyl)oxirane.

  • Step 1: Synthesis of the intermediate amino alcohol.

    • To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), 2-(chloromethyl)oxirane (30.0 g, 280 mmol) is slowly added at a temperature of 0–5 °C.[3]

    • The reaction mixture is stirred at 0–5 °C for 16 hours.[3]

    • Upon completion, the crude product is isolated by filtration, washed with water (60 mL), and dried in vacuo.[3]

  • Step 2: Cyclization to this compound.

    • The dried intermediate is dissolved in acetonitrile (485 mL), and sodium carbonate (42.0 g, 396 mmol) is added in portions.[3]

    • The mixture is heated to 80–90 °C and stirred under reflux for 16 hours.[3]

    • After the reaction, the mixture is worked up to isolate the final product. In one instance, the crude product was dissolved in ethyl acetate and washed with 10% Na₂CO₃ solution to yield the final product as a solid (88.7% yield).[3]

Method 2: Synthesis via Intramolecular Cyclization using Triethylamine

This process describes the cyclization of N-benzyl-3-amino-1-chloropropan-2-ol.

  • Cyclization Reaction.

    • N-benzyl-3-amino-1-chloropropan-2-ol (333 g) is taken up in triethylamine (1665 ml).[2]

    • Tetrabutylammonium iodide (10 g) is added as a phase-transfer catalyst to accelerate the reaction.[1][2]

    • The reaction mixture is stirred under reflux for 13 hours.[2]

    • After cooling, the triethylamine hydrochloride precipitate is filtered off and washed with triethylamine.[2]

    • The combined filtrates are evaporated to yield the crude product as an oil, which can be further purified by crystallization from toluene and hexane to yield white crystals.[1]

It is noted that replacing triethylamine with other bases such as tributylamine, tripropylamine, diisopropylethylamine, pyrrolidine, pyridine, or 2,6-lutidine did not result in a significant yield of this compound, highlighting the specificity of triethylamine for this transformation.[1][2]

Visualizations

Experimental Workflow for Comparative Catalyst Study

G cluster_prep Preparation of Starting Material cluster_catalyst_screening Catalyst Screening for Cyclization cluster_reaction Parallel Synthesis cluster_analysis Analysis and Comparison start Benzylamine + 2-(chloromethyl)oxirane intermediate N-benzyl-3-amino-1-chloropropan-2-ol start->intermediate Reaction in Water reaction1 Reaction A intermediate->reaction1 reaction2 Reaction B intermediate->reaction2 reaction3 Reaction C intermediate->reaction3 catalyst1 Catalyst A: Triethylamine + Tetrabutylammonium Iodide catalyst1->reaction1 catalyst2 Catalyst B: Sodium Carbonate catalyst2->reaction2 catalyst3 Catalyst C: Other Amine Bases catalyst3->reaction3 analysis Product Isolation & Purification reaction1->analysis reaction2->analysis reaction3->analysis comparison Yield, Purity, Time Comparison analysis->comparison

Caption: A typical experimental workflow for a comparative study of catalysts in the synthesis of this compound.

Plausible Synthetic Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Intramolecular Cyclization benzylamine Benzylamine amino_alcohol N-benzyl-3-amino-1-chloropropan-2-ol benzylamine->amino_alcohol epichlorohydrin 2-(chloromethyl)oxirane epichlorohydrin->amino_alcohol product This compound amino_alcohol->product Intramolecular SN2 catalyst Catalyst/Base (e.g., Na₂CO₃ or Triethylamine) catalyst->amino_alcohol

Caption: A simplified reaction pathway for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 1-Benzylazetidin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for 1-Benzylazetidin-3-ol, a chemical compound requiring careful handling due to its hazardous properties. Adherence to these protocols is critical to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Summary

This compound is classified as a hazardous substance with the following potential effects:

  • Causes severe skin burns and eye damage.[1][2]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[3][4]

  • Harmful if swallowed.[4]

Due to these hazards, strict adherence to safety protocols during handling and disposal is mandatory.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]Protects against splashes and eye contact, which can cause serious damage.
Skin Protection Chemical-resistant gloves and impervious clothing.[5]Prevents skin contact that can lead to severe burns and irritation.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[5]Protects against inhalation of dust or vapors that may cause respiratory irritation.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash .[6][7]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent paper) in a designated and compatible hazardous waste container.

    • The container must be in good condition, leak-proof, and have a secure, screw-on cap. Avoid using containers with corks or parafilm seals.[7]

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag.

    • The label must include the full chemical name ("this compound"), concentration, and the date when the waste was first added.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).

    • The storage area must be well-ventilated and away from incompatible materials such as acids, reducing agents, and oxidizing agents.[6]

    • Utilize secondary containment, such as a lab tray, to capture any potential leaks.

  • Arranging for Disposal:

    • Disposal must be arranged through a licensed disposal company.[1]

    • Consult with your institution's Environmental Health and Safety (EHS) department and local waste disposal authorities to ensure compliance with all national and regional regulations.[1]

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: this compound for Disposal B Is the material contaminated? A->B C Collect in a designated hazardous waste container B->C Yes B->C No (Pure substance) D Label container with 'Hazardous Waste' and contents C->D H Includes empty, unrinsed containers and contaminated labware C->H E Store in a secure Satellite Accumulation Area (SAA) D->E F Contact licensed disposal company for pickup E->F G End: Proper Disposal F->G

Caption: Workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers.[1] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If symptoms persist, seek medical attention.

  • Ingestion: Wash out the mouth with copious amounts of water. Do NOT induce vomiting. Seek immediate medical attention.[6]

  • Spill Cleanup: For a small spill, carefully sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.[6] Ensure adequate ventilation and wear all required PPE. Prevent the material from entering drains or waterways.[5]

Disclaimer: This information is intended as a guide and is based on publicly available safety data sheets. It is not a substitute for a thorough understanding of the specific hazards of the chemical and the regulations in your jurisdiction. Always consult the Safety Data Sheet (SDS) provided by the manufacturer and your institution's EHS department before handling or disposing of any chemical.

References

Essential Safety and Operational Guidance for 1-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling and disposal of 1-Benzylazetidin-3-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Disclaimer: The following safety information is based on the available data for the closely related compound, 1-Benzhydrylazetidin-3-ol. While the core reactivity is expected to be similar, it is imperative to handle this compound with extreme caution and to consult a specific Safety Data Sheet (SDS) for it as soon as one becomes available.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a hazardous substance requiring stringent safety measures. Based on data for a similar compound, it is classified as causing severe skin burns and eye damage.[1][2][3][4][5] Ingestion is harmful, and inhalation may lead to respiratory irritation.[6][7]

Table 1: Hazard Classifications

Hazard StatementGHS Classification
H314: Causes severe skin burns and eye damageSkin Corrosion/Irritation, Cat 1B
H318: Causes serious eye damageSerious Eye Damage/Irritation, Cat 1
H335: May cause respiratory irritationSTOT - Single Exposure, Cat 3
H302: Harmful if swallowedAcute Toxicity, Oral, Cat 4

A comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate exposure risks. The following table outlines the required PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPEStandard
Eyes/Face Tightly fitting safety goggles with side-shields and a face shield.EN 166 (EU) or NIOSH (US)
Skin Chemical-resistant gloves (e.g., nitrile rubber) and impervious, flame-resistant protective clothing.-
Respiratory Use only in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, a full-face respirator with appropriate cartridges is necessary.-

Experimental Protocol: Safe Handling and Storage

Adherence to a strict handling protocol is crucial to prevent accidents and ensure the integrity of the compound.

Handling Protocol:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood.

  • Dispensing: Carefully weigh and dispense the solid material, avoiding the generation of dust.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3][4] Contaminated clothing should be removed immediately and washed before reuse.[2][3]

Storage Protocol:

  • Store the compound in a tightly closed container.[4]

  • The storage area should be secure and locked.[2][3][7][8]

  • Maintain a well-ventilated storage environment.[4]

  • Incompatible materials to avoid include acids and reducing agents.[4]

Emergency and Disposal Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][4]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][4]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3][4]

Spill and Disposal Plan:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing full PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4][9]

Disposal of this compound and its containers must be treated as special waste.[1] Arrange for disposal through a licensed and certified waste disposal company, ensuring compliance with all local, regional, and national regulations.[1][2][8]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Full PPE prep_hood Verify Fume Hood Functionality handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->clean_decontaminate dispose_collect Collect Waste in Labeled Container handle_dissolve->dispose_collect clean_wash Wash Hands Thoroughly clean_decontaminate->clean_wash clean_ppe Doff PPE clean_wash->clean_ppe dispose_store Store in Satellite Accumulation Area dispose_collect->dispose_store dispose_pickup Arrange for Licensed Disposal dispose_store->dispose_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.